(+)-Igmesine hydrochloride
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-morpholin-4-ylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZJKUKBWWHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71119-23-8 (hydrochloride salt) | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4063454 | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS] | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10569 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4432-31-9, 145224-94-8, 1266615-59-1 | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-morpholino)ethanesulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-morpholinoethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Morpholinoethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N-MORPHOLINO)ETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNK67Q0C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Sigma-1 Receptor: A Comprehensive Technical Guide to its Function and Interaction with (+)-Igmesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. This unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), plays a critical role in cellular homeostasis by modulating calcium signaling, responding to cellular stress, and influencing the activity of various ion channels and receptors. (+)-Igmesine hydrochloride is a selective S1R ligand that has demonstrated neuroprotective and antidepressant-like effects. This technical guide provides an in-depth overview of the S1R, its intricate signaling pathways, and the current understanding of its interaction with this compound. Detailed experimental protocols for studying this interaction are provided, along with quantitative data and visual representations of the key molecular mechanisms.
The Sigma-1 Receptor: A Multifaceted Chaperone
The sigma-1 receptor is a 223-amino acid transmembrane protein that bears no sequence homology to other mammalian proteins.[1][2] Initially misidentified as an opioid receptor subtype, it is now recognized as a distinct ligand-operated intracellular chaperone.[3]
Subcellular Localization and Structure: The S1R is predominantly found at the MAM, a critical interface for communication between the endoplasmic reticulum and mitochondria.[4] It can also translocate to the plasma membrane and the nuclear envelope upon stimulation.[4] The crystal structure of the human S1R reveals a trimeric assembly, with each protomer consisting of a single transmembrane helix and a C-terminal ligand-binding domain.[5]
Function as a Molecular Chaperone: In its resting state, the S1R is bound to the binding immunoglobulin protein (BiP), another ER chaperone.[1][6] Upon stimulation by ligands or cellular stress, the S1R dissociates from BiP, allowing it to interact with and modulate the function of various client proteins.[1][7] This chaperone activity is central to its role in maintaining cellular homeostasis.
Interaction of this compound with the Sigma-1 Receptor
This compound is a selective agonist for the sigma-1 receptor. Its interaction with the S1R initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects.
Binding Affinity and Selectivity
Radioligand binding assays are employed to determine the affinity and selectivity of compounds for the S1R. In these assays, a radiolabeled S1R ligand, such as --INVALID-LINK---pentazocine, is used to label the receptors in a tissue or cell membrane preparation. The ability of an unlabeled compound, like this compound, to displace the radioligand is measured, and from this, the inhibition constant (Ki) or dissociation constant (KD) can be calculated.
| Compound | Receptor Subtype | Binding Affinity | Assay Type | Reference |
| This compound | Sigma-1 | KD = 19.1 nM | Radioligand Binding Assay | [8] |
| Sigma-2 | IC50 > 1000 nM | Radioligand Binding Assay | [8] |
Functional Activity
The functional activity of this compound as an S1R agonist is assessed through various in vitro and in vivo assays. One key functional consequence of S1R activation is the modulation of N-methyl-D-aspartate (NMDA) receptor signaling.
| Assay | Effect of this compound | Potency | Reference | |---|---|---|---|---| | NMDA-induced cGMP increase | Inhibition | IC50 ≈ 100 nM |[8][9] | | Prenatal cocaine-induced learning deficits | Reversal | 0.1-1 mg/kg (i.p.) |[10] | | Global cerebral ischemia | Neuroprotection | - |[11] | | Forced swimming test (antidepressant model) | Reduced immobility | - |[12] |
Key Signaling Pathways of the Sigma-1 Receptor
The activation of the S1R by agonists like this compound triggers several interconnected signaling pathways that are crucial for its physiological effects.
Modulation of Calcium Signaling at the MAM
A primary function of the S1R is the regulation of calcium (Ca²⁺) homeostasis, particularly the flux of Ca²⁺ from the ER to the mitochondria.
-
Interaction with BiP and IP₃R: In its inactive state, S1R is bound to BiP.[1][6] Upon agonist binding, S1R dissociates from BiP and interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), a Ca²⁺ channel on the ER membrane.[1][6]
-
Potentiation of Ca²⁺ Signaling: This interaction stabilizes the IP₃R and potentiates the release of Ca²⁺ from the ER into the cytosol and subsequently into the mitochondria.[13] This enhanced Ca²⁺ signaling is vital for mitochondrial function and ATP production.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
The S1R plays a crucial role in mitigating cellular stress originating from the ER, a condition known as the unfolded protein response (UPR). The UPR is a set of signaling pathways activated in response to an accumulation of unfolded or misfolded proteins in the ER lumen.
-
Interaction with UPR Sensors: The S1R interacts with key sensors of the UPR, including inositol-requiring enzyme 1α (IRE1α) and protein kinase R-like endoplasmic reticulum kinase (PERK).[13][14]
-
Modulation of UPR Signaling: By chaperoning these sensor proteins, the S1R can modulate the downstream signaling of the UPR, generally promoting cell survival and reducing apoptosis.[15][16]
References
- 1. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 9. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Igmesine Hydrochloride: A Technical Guide on its Neuroprotective Potential Against Glutamate Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate-mediated excitotoxicity is a primary pathological mechanism underlying neuronal damage in a spectrum of neurological disorders. This technical guide delves into the neuroprotective effects of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, against glutamate-induced neuronal injury. While direct quantitative in vitro data for this compound in glutamate (B1630785) toxicity models is not extensively available in the public domain, this document synthesizes the known pharmacological properties of the compound, details relevant experimental protocols for assessing neuroprotection, and presents a putative signaling pathway based on the established mechanisms of sigma-1 receptor agonists. This guide serves as a comprehensive resource for researchers investigating novel therapeutic strategies targeting glutamate excitotoxicity.
Introduction to this compound and Glutamate Excitotoxicity
Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, excessive glutamate receptor activation, particularly of the N-methyl-D-aspartate (NMDA) receptor subtype, leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events collectively known as excitotoxicity.[2][3] This process is a key contributor to neuronal death in ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases.[4]
This compound is a high-affinity and selective agonist for the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] Sigma-1 receptors are implicated in the modulation of various cellular functions, including ion channel activity, intracellular Ca²⁺ signaling, and cellular stress responses.[2][5] Numerous preclinical studies have demonstrated the neuroprotective potential of sigma-1 receptor agonists in various models of neurological disorders.[4][6] This guide focuses on the specific application of this compound as a potential neuroprotective agent against glutamate-induced toxicity.
Pharmacological Profile of this compound
While direct dose-response data for neuroprotection against glutamate toxicity is limited, the known pharmacological parameters of this compound provide a strong rationale for its investigation in this context.
| Parameter | Value | Reference |
| Target | Sigma-1 (σ1) Receptor | [1] |
| Affinity (Ki) | 1.8 nM | [1] |
| Mechanism of Action | Selective σ1 Receptor Agonist | [1] |
| Reported Effects | Modulation of NMDA receptor function, regulation of intracellular Ca²⁺ homeostasis, attenuation of ER stress | [1][2] |
Experimental Protocols for Assessing Neuroprotection Against Glutamate Toxicity
To evaluate the neuroprotective efficacy of this compound against glutamate-induced excitotoxicity, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Primary Cortical Neuron Culture
-
Tissue Preparation: Cerebral cortices are dissected from embryonic day 18 (E18) rat or mouse fetuses under sterile conditions.
-
Cell Dissociation: The cortical tissue is enzymatically dissociated using trypsin and mechanically triturated to obtain a single-cell suspension.
-
Plating: Neurons are plated on poly-D-lysine-coated culture plates or coverslips at a desired density (e.g., 1 x 10⁵ cells/cm²) in a serum-containing medium to facilitate attachment.
-
Culture Maintenance: After 24 hours, the plating medium is replaced with a serum-free neurobasal medium supplemented with B-27 and L-glutamine. Cultures are maintained at 37°C in a humidified incubator with 5% CO₂ for 7-10 days to allow for neuronal maturation.
Induction of Glutamate Excitotoxicity
-
Preparation: Mature primary cortical neurons are washed with a Mg²⁺-free Earle's Balanced Salt Solution (EBSS) or a similar buffer.
-
Glutamate Exposure: Cells are incubated with a solution containing a neurotoxic concentration of L-glutamate (typically 100-500 µM) and a co-agonist like glycine (B1666218) (10 µM) in Mg²⁺-free buffer for a defined period (e.g., 15-30 minutes).
-
Treatment with this compound: The compound is typically pre-incubated with the neuronal cultures for a specific duration (e.g., 30-60 minutes) before the addition of glutamate. A range of concentrations should be tested to determine a dose-response relationship.
-
Washout: Following glutamate exposure, the solution is removed, and the cells are washed with fresh, glutamate-free culture medium.
-
Incubation: The cells are returned to the incubator and maintained for a post-insult period, typically 24 hours, before assessing cell viability.
Assessment of Neuronal Viability
The LDH assay quantifies the amount of lactate (B86563) dehydrogenase released into the culture medium from damaged cells with compromised membrane integrity.[7][8][9][10]
-
Sample Collection: At the end of the 24-hour post-glutamate incubation period, a sample of the culture supernatant is carefully collected from each well.
-
Reaction Setup: The collected supernatant is transferred to a new 96-well plate. A reaction mixture containing diaphorase and NAD⁺ is added to each well.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH release is calculated as a percentage of the total LDH release from control wells treated with a lysis buffer (e.g., Triton X-100). Neuroprotection is determined by the reduction in LDH release in the presence of this compound compared to glutamate treatment alone.
The MTT assay measures the metabolic activity of viable cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[7][8][10][11]
-
MTT Addition: Following the 24-hour post-glutamate incubation, MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated at 37°C for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells. Neuroprotection is indicated by an increase in cell viability in the presence of this compound compared to glutamate treatment alone.
Visualization of Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound Neuroprotection
The following diagram illustrates the putative signaling cascade initiated by this compound in mitigating glutamate-induced excitotoxicity. Activation of the sigma-1 receptor by Igmesine is hypothesized to modulate NMDA receptor function and intracellular calcium homeostasis, thereby preventing downstream neurotoxic events.
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Workflow for Assessing Neuroprotection
The following workflow diagram outlines the key steps in an in vitro experiment designed to evaluate the neuroprotective effects of this compound.
Caption: Workflow for in vitro neuroprotection assay.
Conclusion
This compound, as a selective sigma-1 receptor agonist, holds considerable promise as a neuroprotective agent against glutamate-induced excitotoxicity. The mechanisms underlying this protection likely involve the modulation of NMDA receptor activity and the regulation of intracellular calcium homeostasis, key events in the excitotoxic cascade. While further in vitro studies are required to provide specific quantitative data on its dose-dependent efficacy, the experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound in mitigating neuronal damage in a range of neurological disorders.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma receptor-mediated neuroprotection against glutamate toxicity in primary rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of (+)-Igmesine Hydrochloride in Modulating Intracellular Calcium Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This technical guide provides an in-depth analysis of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, and its intricate role in the modulation of intracellular calcium (Ca²⁺) signaling pathways. The document synthesizes key research findings, presents quantitative data, outlines experimental methodologies, and visualizes the involved signaling cascades.
Introduction to this compound
This compound is a selective ligand for the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] It exhibits high affinity for the σ1 receptor and significantly lower affinity for the sigma-2 (σ2) receptor, making it a valuable tool for investigating σ1 receptor function.[2] Clinically, Igmesine (B115768) has been investigated for its potential antidepressant and neuroprotective effects.[1][3][4] At the cellular level, its pharmacological actions are closely linked to the modulation of intracellular Ca²⁺ homeostasis, a critical component of numerous signaling pathways that govern everything from neurotransmission to cell death.[1][5]
Quantitative Data: Binding Affinities and Potency
The selectivity and potency of this compound are critical for its utility as a research tool and potential therapeutic agent. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Target/System | Reference |
| Kd | 19.1 nM | σ1 Receptor | [2] |
| IC50 | > 1000 nM | σ2 Receptor | [2] |
| IC50 | ~100 nM | Inhibition of NMDA-induced cGMP increase | [2][4] |
| Animal Dosing (i.p.) | 0.1 - 16 mg/kg | Rats/Mice (Cognitive models) | [1][3] |
| Clinical Dosing | 25 - 200 mg/day | Human (Depression trials) | [1] |
Mechanism of Action: Modulation of Intracellular Calcium Signaling
(+)-Igmesine, as a σ1 receptor agonist, does not directly induce Ca²⁺ release but rather modulates Ca²⁺ signaling events initiated by other stimuli.[1][6] Its mechanism is multifaceted, involving both the influx of extracellular Ca²⁺ and the mobilization of intracellular Ca²⁺ stores.
Interaction with Sigma-1 Receptor at the Endoplasmic Reticulum
The σ1 receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM).[1] Under resting conditions, it is associated with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R), a key channel for Ca²⁺ release from the ER.[1]
Upon stimulation, such as by (+)-Igmesine, the σ1 receptor can dissociate from the IP₃R, leading to a potentiation of IP₃-mediated Ca²⁺ release from the ER into the cytoplasm.[1][7] This sensitizes the cell to signals that generate IP₃.
Caption: (+)-Igmesine binds to the σ1 receptor, leading to its dissociation from the IP3R and enhanced Ca²⁺ release from the ER.
Modulation of Extracellular Calcium Influx
Research indicates that the effects of (+)-Igmesine are also dependent on the influx of extracellular Ca²⁺.[5] This involves the modulation of voltage-dependent calcium channels (VDCCs).
Studies have shown that the antidepressant-like effects of Igmesine are blocked by antagonists of both L-type and N-type VDCCs, while agonists of L-type VDCCs potentiate its effects.[5] This suggests that σ1 receptor activation by (+)-Igmesine can enhance Ca²⁺ entry through these plasma membrane channels, a process that appears to be crucial for its downstream effects. There is also evidence for a direct interaction between the σ1 receptor and L-type voltage-gated calcium channels.[8]
Caption: (+)-Igmesine, via the σ1 receptor, potentiates Ca²⁺ influx through L-type and N-type voltage-dependent calcium channels.
Interaction with NMDA Receptor Signaling
(+)-Igmesine has been shown to modulate N-methyl-D-aspartate (NMDA) receptor activity.[1] It can inhibit the NMDA-induced increase in cyclic guanosine (B1672433) monophosphate (cGMP), suggesting an interference with the NMDA receptor/nitric oxide synthase/cGMP pathway.[4] Since NMDA receptors are significant conduits for Ca²⁺ influx, this modulation represents another layer of Ca²⁺ signaling regulation by (+)-Igmesine. The σ1 receptor can act as a modulator of NMDA receptor activity, which may be a key mechanism for its neuroprotective effects.[1]
Experimental Protocols
The investigation of (+)-Igmesine's effects on Ca²⁺ signaling employs a range of sophisticated experimental techniques. Below are summarized protocols for key experiments.
Measurement of Intracellular Calcium Concentration
Objective: To measure changes in cytosolic Ca²⁺ concentration in response to (+)-Igmesine and other stimuli.
Methodology:
-
Cell Culture: Adherent cells (e.g., NG108-15, primary neurons) are cultured on glass coverslips suitable for microscopy.
-
Dye Loading: Cells are loaded with a ratiometric Ca²⁺ indicator dye, such as Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane. Incubation is typically for 30-60 minutes at room temperature or 37°C.[9]
-
De-esterification: After loading, cells are washed and incubated in a physiological buffer (e.g., Tyrode's solution) to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.
-
Microscopy Setup: The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a detector to capture emitted fluorescence (around 510 nm).
-
Experimental Procedure:
-
A baseline fluorescence ratio (F340/F380) is recorded.
-
Cells are perfused with a buffer containing the stimulus (e.g., bradykinin (B550075) to induce IP₃ production, or high KCl to induce depolarization).
-
In test conditions, cells are pre-incubated with this compound for a defined period before the stimulus is applied.
-
To investigate the source of Ca²⁺, experiments can be performed in Ca²⁺-free buffer (containing EGTA) to isolate intracellular release, or in the presence of specific channel blockers (e.g., verapamil (B1683045) for L-type VDCCs, ω-conotoxin for N-type VDCCs, or xestospongin C for IP₃Rs).[5]
-
-
Data Analysis: The ratio of fluorescence emitted at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular Ca²⁺ concentration. Calibration curves can be generated to convert ratios to absolute Ca²⁺ concentrations.
Electrophysiology (Whole-Cell Patch Clamp)
Objective: To directly measure the effect of (+)-Igmesine on ion channel currents, particularly Ca²⁺ currents through VDCCs.
Methodology:
-
Cell Preparation: Primary neurons (e.g., retinal ganglion cells) are cultured at a low density to allow for easy access for patching.[8]
-
Recording Setup: A standard patch-clamp rig is used, including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Pipette and Solutions:
-
Glass micropipettes with a resistance of 3-5 MΩ are fabricated.
-
The intracellular solution in the pipette contains a Cs⁺-based solution to block K⁺ currents, along with ATP and GTP to support cellular function. A Ca²⁺ buffer like BAPTA is included to control intracellular Ca²⁺.
-
The extracellular (bath) solution contains Ba²⁺ or Ca²⁺ as the charge carrier through Ca²⁺ channels, and blockers for Na⁺ and K⁺ channels (e.g., tetrodotoxin (B1210768) and tetraethylammonium).
-
-
Recording Procedure:
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is held at a negative holding potential (e.g., -80 mV).
-
Voltage steps are applied to depolarize the membrane and activate VDCCs (e.g., steps from -60 mV to +50 mV).
-
Baseline Ca²⁺ currents are recorded.
-
This compound is applied to the bath via a perfusion system, and the voltage-step protocol is repeated to record currents in the presence of the drug.
-
-
Data Analysis: The amplitude of the peak inward Ca²⁺ current before and after drug application is measured and compared. Current-voltage (I-V) relationships can be plotted to characterize the voltage-dependence of the channels and the effect of the drug.
Summary of Signaling Pathways
The following diagram provides a comprehensive overview of the signaling pathways modulated by this compound, leading to changes in intracellular Ca²⁺.
Caption: (+)-Igmesine modulates cytosolic Ca²⁺ via σ1 receptor interactions with IP3Rs, VDCCs, and NMDA receptors.
Conclusion
This compound serves as a potent modulator of intracellular calcium signaling through its selective agonism of the σ1 receptor. Its complex mechanism of action, involving the potentiation of both intracellular Ca²⁺ release from IP₃-sensitive ER stores and Ca²⁺ influx through plasma membrane channels, underscores the integral role of the σ1 receptor as a master regulator of cellular calcium homeostasis. The ability of (+)-Igmesine to fine-tune Ca²⁺ signals, particularly in response to neuronal activation, likely underpins its observed neuroprotective and antidepressant properties. Further research utilizing the methodologies outlined in this guide will continue to unravel the therapeutic potential of targeting the σ1 receptor-calcium signaling nexus in various neurological and psychiatric disorders.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 3. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant [ouci.dntb.gov.ua]
- 7. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antidepressant Potential of (+)-Igmesine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein. Preclinical and early clinical investigations have suggested its potential as a novel antidepressant. This document provides a comprehensive technical overview of the existing data on this compound, including its mechanism of action, quantitative preclinical and clinical findings, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While early studies showed promise, the clinical development of igmesine (B115768) was discontinued; however, the data remains valuable for understanding the role of the sigma-1 receptor in depression and for the development of future therapeutics targeting this pathway.
Core Concepts: Mechanism of Action
This compound exerts its pharmacological effects primarily through its high affinity and agonist activity at the sigma-1 receptor. Unlike classical antidepressants that typically target monoamine transporters, igmesine's mechanism is distinct and involves the modulation of intracellular signaling cascades.
The sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein that translocates to different cellular compartments upon ligand binding.[1] Its activation by agonists like igmesine influences several downstream pathways implicated in neuronal function and plasticity:
-
Calcium Mobilization: A key aspect of igmesine's action is the potentiation of intracellular calcium (Ca2+) mobilization.[2] This is thought to occur through the modulation of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors at the ER membrane, leading to an amplification of Ca2+ signaling.[3]
-
NMDA Receptor Modulation: Igmesine has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors. It can inhibit NMDA-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP), suggesting an interaction with the NMDA receptor/nitric oxide synthase/cGMP pathway.[4]
-
Neurotransmitter Systems: While not a direct monoamine reuptake inhibitor, igmesine appears to have some indirect effects on monoaminergic systems. Chronic treatment has been associated with a decrease in the density of β-adrenergic receptors, a common feature of many antidepressant drugs.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Binding Affinities and Functional Activity
| Target | Parameter | Value | Species/Tissue | Reference |
| Sigma-1 Receptor | Kd | 19.1 nM | - | Tocris |
| Sigma-1 Receptor | IC50 | 39 ± 8 nM | Rat Brain Membrane | [1] |
| Sigma-2 Receptor | IC50 | > 1000 nM | - | Tocris |
| NMDA-induced cGMP increase | IC50 | ~100 nM | - | Tocris |
| Monoamine Oxidase A/B | IC50 | > 10 µM | - | [4] |
Table 2: Preclinical Antidepressant-Like Activity (Forced Swim Test)
| Species | Dose (mg/kg, i.p.) | Effect on Immobility Time | Study |
| Swiss Mice | Data not available | Shortened immobility time | [5] |
| Adrenalectomized/Castrated Mice | Data not available | Potentiated decrease in immobility time | [5] |
Note: Specific dose-response data from the primary literature (e.g., Urani et al., 2001) detailing the percentage reduction in immobility at different concentrations of igmesine were not available in the accessed resources.
Table 3: Clinical Efficacy in Major Depressive Disorder (Pande et al., 1999)
| Treatment Group | N | Primary Outcome Measure | Key Findings |
| Igmesine (25 mg/day) | 100 | Change in HAM-D Score | Significantly superior to placebo in the UK subset (n=263) and the outpatient subset.[5] |
| Igmesine (100 mg/day) | 50 | Change in HAM-D Score | No statistically significant difference compared to placebo.[5][6] |
| Placebo | Data not available | Change in HAM-D Score | - |
Note: The full clinical trial publication with detailed Hamilton Depression Rating Scale (HAM-D) scores (mean ± SD/SEM) for each treatment arm at baseline and subsequent time points was not accessible. The findings are based on summaries and reviews of the study. The trial also included a fluoxetine (B1211875) arm as an active comparator, but specific comparative data with igmesine is not detailed in the available sources.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
Objective: To determine the binding affinity (Ki or IC50) of this compound for the sigma-1 receptor.
Materials:
-
Tissue Source: Guinea pig brain or liver membranes, which have a high density of sigma-1 receptors.
-
Radioligand: [3H]-(+)-pentazocine, a selective sigma-1 receptor agonist.
-
Non-specific Binding Control: Haloperidol or other suitable sigma-1 ligand at a high concentration (e.g., 10 µM).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, [3H]-(+)-pentazocine (at a concentration near its Kd), and either assay buffer (for total binding), a high concentration of a non-specific ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of igmesine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the immobility time of mice in a stressful swimming environment.
Materials:
-
Animals: Male Swiss mice or other appropriate strain.
-
Forced Swim Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve the test compound.
-
Positive Control: A known antidepressant (e.g., imipramine (B1671792) or fluoxetine).
-
Timing Device: Stopwatch or automated tracking software.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound, vehicle, or a positive control intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30-60 minutes).
-
Pre-test Session (optional but common): On the day before the test, place each mouse in the swim cylinder for a 15-minute period. This is done to induce a baseline level of immobility.
-
Test Session:
-
On the test day, place each mouse individually into the swim cylinder.
-
The total duration of the test is typically 6 minutes.
-
Record the behavior of the animal, often for the last 4 minutes of the test.
-
Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis:
-
Measure the total time the mouse spends immobile during the observation period.
-
Compare the mean immobility time of the igmesine-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical antidepressant evaluation.
Conclusion
This compound represents a departure from traditional antidepressant drug development, highlighting the potential of the sigma-1 receptor as a therapeutic target. The available data indicates that igmesine possesses antidepressant-like properties in preclinical models, likely mediated through its unique mechanism of action involving the modulation of intracellular calcium signaling and NMDA receptor function. While the clinical trial results were not robust enough to support its continued development, the findings, particularly the efficacy of the lower dose in certain patient populations, warrant further investigation into the therapeutic window and optimal dosing for sigma-1 receptor agonists. This technical guide provides a foundation for researchers to build upon in the ongoing exploration of this and similar compounds for the treatment of major depressive disorder.
References
- 1. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind, placebo-controlled study of memantine in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antidepressant-like effect induced by sigma(1)-receptor agonists and neuroactive steroids in mice submitted to the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide on the Effects of (+)-Igmesine Hydrochloride on NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Igmesine hydrochloride, a selective sigma-1 (σ₁) receptor agonist, has demonstrated significant neuromodulatory effects, including neuroprotective and antidepressant properties. A substantial body of evidence indicates that its mechanism of action involves the indirect modulation of N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides a comprehensive overview of the current understanding of how this compound impacts NMDA receptor signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The primary mode of action is not through direct binding to the NMDA receptor but rather through the activation of σ₁ receptors, which in turn influence NMDA receptor activity through various intracellular signaling cascades. This modulation can lead to either potentiation or suppression of NMDA receptor currents, depending on the cellular context. Furthermore, (+)-igmesine has been shown to affect the expression and trafficking of NMDA receptor subunits, highlighting a multi-faceted interaction that underpins its pharmacological effects.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is crucial for synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in numerous neurological and psychiatric disorders. This compound has emerged as a promising therapeutic agent due to its ability to modulate NMDA receptor function. While it exhibits high affinity for the σ₁ receptor, its interaction with the NMDA receptor is indirect, mediated by the σ₁ receptor's intricate signaling network. This guide delves into the molecular mechanisms governing this interaction, presenting key quantitative findings and the experimental methodologies used to elucidate them.
Quantitative Data on this compound's Receptor Interactions
The following table summarizes the key quantitative data regarding the binding affinity and functional modulation of relevant receptors by this compound.
| Parameter | Receptor/Target | Value | Species/System | Reference |
| Binding Affinity (Kd) | Sigma-1 (σ₁) Receptor | 19.1 nM | Rat brain membranes | [Tocris Bioscience] |
| Functional Activity (IC50) | Inhibition of NMDA-induced cGMP increase | ~100 nM | In vitro | [Akunne et al., 2001] |
| Neuroprotection | Protection against ischemia-induced cell death | 50, 75, and 100 mg/kg (p.o.) | Gerbil | [O'Neill et al., 1995] |
| Cognitive Enhancement | Reversal of scopolamine-induced amnesia | 0.25-16 mg/kg (i.p.) | Rat | [Earley et al., 1991] |
| Acetylcholine Release | Increased extracellular levels | Not specified | Rat hippocampus | [Junien et al., 1991] |
| NMDA Receptor Subunit Upregulation | Increased GluN2A and GluN2B expression | Not specified | Rat hippocampus | [Pabba et al., 2014] |
Signaling Pathways of NMDA Receptor Modulation
The influence of this compound on NMDA receptor function is primarily mediated by the activation of σ₁ receptors, which can trigger at least two distinct downstream signaling pathways. The cellular context and specific neuronal population appear to dictate whether potentiation or suppression of NMDA receptor activity occurs.
Potentiation of NMDA Receptor Currents via SK Channel Inhibition
In some neuronal populations, particularly in the hippocampus, activation of σ₁ receptors by agonists leads to the potentiation of NMDA receptor-mediated currents.[1][2] This enhancement is thought to be mediated by the inhibition of small-conductance calcium-activated potassium (SK) channels.[1][2]
Caption: Potentiation of NMDA receptor function by this compound.
Suppression of NMDA Receptor Currents via a Gq/11-PLC-PKC Pathway
Conversely, in other neuronal types, such as retinal ganglion cells, σ₁ receptor activation has been shown to suppress NMDA receptor-mediated currents. This inhibitory effect is proposed to involve a Gq/11 protein-coupled pathway leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃), and activation of protein kinase C (PKC).
References
Early-Stage Research on (+)-Igmesine Hydrochloride for Cerebral Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, has been investigated for its neuroprotective potential in the context of cerebral ischemia. Early-stage preclinical research suggests that igmesine (B115768) may offer a therapeutic window for mitigating neuronal damage following an ischemic event. This technical guide provides an in-depth overview of the foundational research, including quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathways. The clinical development of igmesine for depression was discontinued, but its neuroprotective mechanisms remain an area of scientific interest.[1]
Quantitative Data Summary
The primary preclinical evidence for the efficacy of this compound in a model of cerebral ischemia comes from a study utilizing a gerbil model of global cerebral ischemia.[1][2] The key quantitative findings from this research are summarized in the table below.
| Parameter | Ischemia Control Group | (+)-Igmesine (50 mg/kg) | (+)-Igmesine (75 mg/kg) | (+)-Igmesine (100 mg/kg) |
| Neuronal Death in CA1 Hippocampus | Extensive Neuronal Death | Significant Protection | Significant Protection | Significant Protection |
| Home Cage Activity | Large Increase (Hyperactivity) | Attenuated Hyperactivity | Attenuated Hyperactivity | Attenuated Hyperactivity |
| Nitric Oxide (NO) Synthase Activity | Large Increase in all brain regions | Attenuated Increase | Attenuated Increase | Attenuated Increase |
Data extracted from O'Neill et al., 1995.[2]
Key Experimental Protocols
The foundational in vivo efficacy of this compound was established using a gerbil model of global cerebral ischemia induced by bilateral carotid occlusion.
Gerbil Model of Global Cerebral Ischemia
This model is utilized to induce global cerebral ischemia, which allows for the study of neuronal damage and potential neuroprotective interventions.
Animal Model:
-
Species: Mongolian Gerbil (Meriones unguiculatus). The gerbil is a suitable model for this type of study due to the anatomical variations in its cerebrovascular system, which can lead to significant cerebral ischemia upon carotid artery occlusion.
Surgical Procedure: Bilateral Carotid Occlusion
-
Anesthesia: Gerbils are anesthetized, typically with an appropriate anesthetic agent to ensure a lack of pain and distress during the surgical procedure.
-
Surgical Site Preparation: The ventral neck region is shaved and disinfected to maintain aseptic conditions.
-
Incision and Artery Exposure: A midline incision is made in the neck to expose the underlying soft tissues. The common carotid arteries are carefully isolated from the surrounding nerves and tissues.
-
Occlusion: The bilateral common carotid arteries are occluded for a predetermined duration, typically 5 minutes, to induce global cerebral ischemia.[2] This is achieved by applying microvascular clips or ligatures to the arteries.
-
Reperfusion: After the ischemic period, the clips or ligatures are removed to allow for the restoration of blood flow (reperfusion) to the brain.
-
Post-Surgical Care: The incision is sutured, and the animals are monitored during the recovery period. Body temperature is maintained at a physiological level.
Drug Administration:
-
In the key study, this compound was administered orally (p.o.) at doses of 25, 50, 75, or 100 mg/kg at 1, 24, and 48 hours after the 5-minute bilateral carotid occlusion.[2] In a separate experiment, a 100 mg/kg intraperitoneal (i.p.) dose was administered 30 minutes, 6, 24, and 48 hours post-surgery.[2]
Histological Evaluation:
-
Ninety-six hours after the surgery, the animals are euthanized, and their brains are collected for histological analysis.[2]
-
Brain sections are stained to assess the extent of neuronal death, particularly in vulnerable regions like the CA1 area of the hippocampus.[2]
Behavioral and Biochemical Assessments:
-
Home cage activity is monitored to assess behavioral changes, such as ischemia-induced hyperactivity.[2]
-
Nitric oxide (NO) synthase activity in different brain regions (cortex, hippocampus, cerebellum, and brain stem) is measured to evaluate the biochemical effects of the ischemic insult and the drug treatment.[2]
Signaling Pathways and Mechanism of Action
This compound is a sigma-1 receptor agonist.[1] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] Its activation is linked to neuroprotective effects through the modulation of various signaling pathways.
Proposed Neuroprotective Signaling Pathway of (+)-Igmesine
The neuroprotective effects of (+)-igmesine in cerebral ischemia are believed to be mediated through its interaction with the sigma-1 receptor, which in turn modulates downstream signaling cascades, including those involving the NMDA receptor and nitric oxide synthase.
Caption: Proposed signaling pathway for the neuroprotective action of (+)-Igmesine.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical workflow for evaluating the neuroprotective effects of a compound like this compound in a preclinical model of cerebral ischemia.
Caption: Experimental workflow for preclinical evaluation of (+)-Igmesine.
Conclusion
The early-stage research on this compound demonstrates a neuroprotective effect in a preclinical model of global cerebral ischemia. The mechanism of action is attributed to its agonistic activity at the sigma-1 receptor, leading to the modulation of excitotoxic pathways involving the NMDA receptor and nitric oxide synthase. While clinical development for other indications has been halted, the insights gained from these initial studies provide a valuable foundation for further research into sigma-1 receptor agonists as a potential therapeutic strategy for ischemic stroke. Further investigation is warranted to fully elucidate the downstream signaling cascades and to explore the therapeutic potential of this compound class in more detail.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Administration of (+)-Igmesine Hydrochloride in Rodent Models
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2][3] The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and neuronal plasticity.[1][2] Due to its pharmacological profile, this compound has been investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders, demonstrating neuroprotective and antidepressant-like properties in various preclinical models.[4]
This document provides a comprehensive protocol for the in vivo administration of this compound in rodent models, including detailed methodologies, data presentation for effective dosages, and a description of the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily through the activation of the sigma-1 receptor.[4] The sigma-1 receptor is not a classical G-protein coupled receptor or ion channel but rather a ligand-operated molecular chaperone. Under basal conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon agonist binding, such as with this compound, the sigma-1 receptor dissociates from BiP and can then interact with a variety of client proteins and signaling molecules.[2][3]
The downstream signaling events following sigma-1 receptor activation are complex and can include:
-
Modulation of Calcium Signaling: The sigma-1 receptor can translocate to the plasma membrane and interact with various ion channels, influencing intracellular calcium concentrations.[2]
-
Interaction with IP3 Receptors: It can modulate the activity of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, further regulating calcium release from the endoplasmic reticulum.[1]
-
Neurotransmitter System Modulation: Sigma-1 receptor activation has been shown to influence dopaminergic and other neurotransmitter systems.[2]
Quantitative Data Summary
The following tables summarize the effective dose ranges of this compound reported in various rodent models. It is important to note that optimal doses may vary depending on the specific animal strain, age, sex, and experimental paradigm.
Table 1: Effective Doses of this compound in Mice
| Model/Effect | Strain | Route of Administration | Dose Range (mg/kg) | Reference |
| Antidepressant-like (Tail Suspension) | --- | --- | 1 and/or 3 | [2] |
| Antidepressant-like (Forced Swim) | --- | --- | 1 and/or 3 | [2] |
Table 2: Effective Doses of this compound in Rats
| Model/Effect | Strain | Route of Administration | Dose Range (mg/kg) | Reference |
| Cognitive Enhancement | --- | Intraperitoneal (i.p.) | 0.1 - 1.0 | --- |
| Neuroprotection | --- | --- | --- | --- |
Note: Specific strains and complete references for rat models were not fully detailed in the provided search results. Researchers should consult primary literature for specific experimental details.
Pharmacokinetic Data:
Detailed pharmacokinetic parameters such as half-life, Cmax, and Tmax for this compound in rodents are not widely reported in publicly available literature. Therefore, it is highly recommended that researchers conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions if precise timing of effects is critical.
Experimental Protocols
The following protocols provide a general guideline for the preparation and administration of this compound in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL)
-
Animal scale
Preparation of Dosing Solution
Due to the limited information on the direct solubility of this compound in aqueous solutions for injection, a common method for preparing solutions of hydrophobic compounds is recommended. This involves dissolving the compound in a minimal amount of an organic solvent like DMSO and then diluting it to the final volume with a sterile vehicle such as saline.
Protocol:
-
Calculate the required amount of this compound based on the desired dose (mg/kg), the number of animals, and their average body weight.
-
Prepare a stock solution in DMSO. Weigh the calculated amount of this compound and dissolve it in a small, precise volume of DMSO to create a concentrated stock solution. For example, a 10 mg/mL stock solution can be prepared.
-
Vortex the stock solution until the compound is completely dissolved.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 10%, and as low as possible) to avoid solvent toxicity.
-
Prepare a vehicle control solution containing the same final concentration of DMSO in sterile 0.9% saline.
-
Prepare fresh dosing solutions on the day of the experiment to ensure stability.
Administration Protocol
The following diagrams illustrate the general workflow for intraperitoneal (i.p.) and subcutaneous (s.c.) injections in rodents.
Intraperitoneal (i.p.) Injection:
-
Restrain the animal securely, typically by scruffing the neck and supporting the lower body, to expose the abdomen.
-
Tilt the animal slightly head-down to move the abdominal organs forward.
-
Insert the needle at a 30-45 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[7]
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
Subcutaneous (s.c.) Injection:
-
Gently lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the animal to its cage.
Recommended Injection Volumes:
| Species | Route | Maximum Volume | Reference |
| Mouse | i.p. | 10 mL/kg | [6][8] |
| Mouse | s.c. | 5 mL/kg | [8] |
| Rat | i.p. | 10 mL/kg | [6] |
| Rat | s.c. | 5-10 mL/kg | [5] |
Conclusion
This protocol provides a comprehensive guide for the in vivo administration of this compound in rodent models. By following these guidelines for solution preparation and administration techniques, researchers can ensure the safe and effective delivery of this selective sigma-1 receptor agonist for investigating its therapeutic potential in various disease models. Given the limited publicly available pharmacokinetic data, it is advisable to conduct preliminary studies to determine the optimal dosing regimen and time course of effects for specific experimental paradigms.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. A Role for Sigma Receptors in Stimulant Self Administration and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Igmesine hydrochloride (130152-35-1) for sale [vulcanchem.com]
- 5. ntnu.edu [ntnu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
Application Notes and Protocols for (+)-Igmesine Hydrochloride in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, for neuroprotection studies in gerbil models of global cerebral ischemia. The following sections detail the recommended dosage, experimental protocols, and the underlying signaling pathways involved in its neuroprotective effects.
Recommended Dosage and Efficacy
This compound has demonstrated significant neuroprotective effects in the Mongolian gerbil model of transient global cerebral ischemia. The recommended dosage range is between 50 and 100 mg/kg.
Table 1: Quantitative Summary of this compound Dosage and Neuroprotective Effects in Gerbils
| Dosage | Route of Administration | Treatment Schedule | Animal Model | Key Findings | Reference |
| 50, 75, 100 mg/kg | Per os (p.o.) | 1, 24, and 48 hours post-ischemia | 5-minute bilateral carotid occlusion | Significant protection against ischemia-induced neuronal death in the hippocampal CA1 region.[1] | O'Neill et al., 1995 |
| 100 mg/kg | Intraperitoneal (i.p.) | 30 min, 6, 24, and 48 hours post-ischemia | 5-minute bilateral carotid occlusion | Attenuated ischemia-induced hyperactivity and reduced the increase in nitric oxide (NO) synthase activity in the cortex, hippocampus, cerebellum, and brain stem.[1] | O'Neill et al., 1995 |
Experimental Protocols
This section outlines the detailed methodologies for replicating neuroprotection studies with this compound in gerbils.
Animal Model: Transient Global Cerebral Ischemia in Gerbils
The gerbil is a widely used model for studying global cerebral ischemia due to the anatomical feature of an incomplete circle of Willis, which leads to reproducible ischemic brain injury following bilateral carotid artery occlusion.[2]
Protocol:
-
Animal Preparation:
-
Use healthy, adult male Mongolian gerbils (60-80g).
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
Anesthesia:
-
Anesthetize the gerbils with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine and xylazine). Ensure a surgical plane of anesthesia is reached by monitoring the lack of pedal withdrawal reflex.
-
-
Surgical Procedure (Bilateral Carotid Occlusion):
-
Place the anesthetized gerbil in a supine position on a surgical board.
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the arteries from the surrounding nerves and tissues.
-
Induce transient global ischemia by occluding both common carotid arteries simultaneously using non-traumatic arterial clips for 5 minutes.[1][3]
-
After the 5-minute occlusion period, remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover from anesthesia in a warm environment.
-
Sham-operated animals should undergo the same surgical procedure without the occlusion of the carotid arteries.
-
Drug Administration
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle, such as sterile saline or distilled water. The concentration should be calculated based on the desired dosage and the volume to be administered.
-
-
Administration:
-
Oral (p.o.) Administration: Administer the solution using an oral gavage needle at the specified time points (1, 24, and 48 hours post-ischemia).[1]
-
Intraperitoneal (i.p.) Administration: Inject the solution into the peritoneal cavity at the specified time points (30 minutes, 6, 24, and 48 hours post-ischemia).[1]
-
The vehicle control group should receive an equivalent volume of the vehicle solution following the same administration schedule.
-
Assessment of Neuroprotection
2.3.1. Histological Analysis of Neuronal Death
The primary endpoint for neuroprotection is the quantification of surviving neurons in the vulnerable CA1 region of the hippocampus.
Protocol:
-
Tissue Preparation:
-
At a predetermined time point after ischemia (e.g., 4 or 7 days), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline).
-
Carefully remove the brain and post-fix it in the same fixative overnight.
-
Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions of increasing concentrations (e.g., 10%, 20%, 30%).
-
Freeze the brain and cut coronal sections (e.g., 20-30 µm thick) through the hippocampus using a cryostat.
-
-
Nissl Staining (Cresyl Violet):
-
Mount the brain sections onto gelatin-coated slides.
-
Stain the sections with a 0.1% cresyl violet solution.
-
Dehydrate the sections through a series of graded ethanol (B145695) solutions and clear with xylene.
-
Coverslip the slides using a mounting medium.
-
-
Quantification of Neuronal Survival:
-
Under a light microscope, identify the CA1 pyramidal cell layer of the hippocampus.
-
Count the number of viable neurons (characterized by a distinct nucleus and cytoplasm) in a defined area of the CA1 region.[4][5]
-
Express the data as the number of surviving neurons per unit length or area of the CA1 region.
-
Compare the neuronal survival in the this compound-treated groups with the vehicle-treated ischemic group and the sham-operated group.
-
2.3.2. Behavioral Assessment of Hyperactivity
Ischemia-induced hyperactivity can be monitored as a behavioral correlate of neuronal damage.
Protocol:
-
Place the gerbil in a home cage activity monitoring system.
-
Record the locomotor activity for a defined period (e.g., 12 hours) post-surgery.[1]
-
Quantify the activity counts and compare between treatment groups.
2.3.3. Measurement of Nitric Oxide Synthase (NOS) Activity
The effect of this compound on NOS activity can be assessed to investigate its mechanism of action.
Protocol:
-
At the end of the experiment, sacrifice the animals and dissect the brain regions of interest (cortex, hippocampus, cerebellum, brain stem).
-
Homogenize the tissues in an appropriate buffer.
-
Measure NOS activity using a commercially available kit or by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline.[1]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through its interaction with the sigma-1 (σ1) receptor, which modulates several downstream signaling pathways.
Proposed Signaling Pathway for this compound Neuroprotection
(+)-Igmesine, as a σ1 receptor agonist, is thought to exert its neuroprotective effects by modulating NMDA receptor function and inhibiting nitric oxide synthase (NOS) activity.[1][6][7] Activation of the σ1 receptor can lead to a reduction in excitotoxicity and oxidative stress, key contributors to neuronal death in cerebral ischemia.
Caption: Proposed signaling pathway of this compound neuroprotection.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures described in this document.
Caption: Experimental workflow for assessing neuroprotection.
References
- 1. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a new cerebral ischemia reperfusion model of Mongolian gerbils and standardized evaluation system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib attenuates neurobehavioral deficits and hippocampal neuronal damage after global cerebral ischemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Nissl staining showing the neuroprotective effect of CQ on the pyramidal cells in the gerbil hippocampal CA1 region. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
How to prepare (+)-Igmesine hydrochloride stock solutions for cell culture experiments
Introduction
(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It exhibits neuroprotective and potential antidepressant effects.[2] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments designed to investigate its biological activities. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 355.94 g/mol | |
| Formula | C₂₃H₂₉N·HCl | |
| CAS Number | 130152-35-1 | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | ≤ 50 mM (17.8 mg/mL) | |
| Storage Temperature | -20°C |
Note: The molecular weight can vary between batches due to hydration. Always refer to the batch-specific information on the Certificate of Analysis for precise calculations.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.56 mg of the compound (calculation based on a molecular weight of 355.94 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Dilution to Working Concentration in Cell Culture Media
For cell culture experiments, the DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1-0.5%.
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.
Workflow for Stock Solution Preparation and Use:
Caption: Workflow for preparing and using this compound.
Mechanism of Action: Signaling Pathway
This compound is a selective agonist of the sigma-1 receptor. The sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein that translocates to different parts of the cell upon stimulation to modulate various signaling pathways.[1] One of its key functions is the modulation of N-methyl-D-aspartate (NMDA) receptor activity.[2] this compound has been shown to inhibit the NMDA-induced increase in cyclic GMP (cGMP).[2]
Caption: Modulation of NMDA receptor signaling by this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
Application Notes and Protocols for Evaluating the Antidepressant Effects of (+)-Igmesine Hydrochloride Using the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has demonstrated neuroprotective and potential antidepressant properties.[1][2] The forced swim test (FST) is a widely used behavioral assay to screen for potential antidepressant efficacy.[3][4][5][6] This document provides detailed application notes and protocols for utilizing the FST to evaluate the antidepressant-like effects of this compound in a rodent model.
The protocol is based on methodologies that have successfully demonstrated the ability of this compound to reduce immobility time in the FST, a key indicator of antidepressant activity.[7] The underlying mechanism of this effect is linked to the modulation of intracellular calcium mobilization, a process initiated by the activation of the σ1 receptor.[8][9]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in the mouse forced swim test.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle (Control) | - | 165 ± 10 |
| (+)-Igmesine | 1 | 140 ± 12* |
| (+)-Igmesine | 3 | 125 ± 8 |
| (+)-Igmesine | 10 | 110 ± 9 |
*p < 0.05, **p < 0.01 compared to Vehicle (Control). Data are presented as mean ± SEM. This table is a representative summary based on findings that show a dose-dependent decrease in immobility time.
Table 2: Behavioral Parameters in the Forced Swim Test
| Behavior | Description | Measurement |
| Immobility | Animal remains floating in the water, making only small movements necessary to keep its head above water. | Time (seconds) |
| Swimming | Animal displays active swimming motions, moving around the cylinder. | Time (seconds) |
| Climbing | Animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder. | Time (seconds) |
Experimental Protocols
This section details the methodology for conducting the forced swim test to evaluate the antidepressant effects of this compound.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male Swiss mice (20-25 g)
-
Cylindrical tanks (20 cm diameter, 40 cm height)
-
Water bath or heater to maintain water temperature
-
Video recording equipment
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Towels for drying animals
-
Stopwatches or automated tracking software
Experimental Workflow Diagram:
Caption: Experimental workflow for the forced swim test.
Procedure:
-
Animal Acclimation: House male Swiss mice in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow at least one week for acclimation before the start of the experiment.
-
Drug Preparation: Dissolve this compound in a sterile 0.9% saline solution to the desired concentrations (e.g., 1, 3, and 10 mg/mL for 1, 3, and 10 mg/kg doses, respectively, assuming a 10 mL/kg injection volume). The control group will receive the saline vehicle.
-
Apparatus Setup: Fill the cylindrical tanks with water (23-25°C) to a depth of 15 cm. The water depth should be sufficient to prevent the mice from touching the bottom of the cylinder with their tails or paws.
-
Drug Administration: Administer the prepared doses of this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test session.
-
Forced Swim Test Protocol:
-
Pre-test Session (Day 1): Place each mouse individually into a cylinder of water for a 15-minute session. This initial exposure is to induce a state of "behavioral despair." After 15 minutes, remove the mice, gently dry them with a towel, and return them to their home cages.
-
Test Session (Day 2): Twenty-four hours after the pre-test session, place the mice back into the swimming apparatus for a 6-minute test session. Record the entire session using a video camera for later analysis.
-
-
Behavioral Scoring: Analyze the video recordings of the 6-minute test session. A common practice is to score the behavior during the last 4 minutes of the test.[5] An observer, blind to the treatment conditions, should score the duration of immobility, swimming, and climbing behaviors.
-
Immobility: The mouse is considered immobile when it remains floating motionless or makes only small movements necessary to keep its head above water.
-
Swimming: The mouse is making active swimming movements and moving around in the cylinder.
-
Climbing: The mouse is making active movements with its forepaws in and out of the water, typically directed against the walls of the cylinder.
-
-
Data Analysis: Calculate the total time spent in each behavioral category for each animal. Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the control group. A p-value of less than 0.05 is typically considered statistically significant.
Mechanism of Action: Signaling Pathway
The antidepressant-like effects of this compound are mediated through its action as a σ1 receptor agonist. The activation of the σ1 receptor leads to the modulation of intracellular calcium (Ca2+) levels, which is a key signaling mechanism.
Caption: Proposed signaling pathway of this compound.
Pathway Description:
-
Binding and Activation: this compound binds to and activates the σ1 receptor, which is located at the endoplasmic reticulum-mitochondrion interface.
-
Modulation of Ion Channels: The activated σ1 receptor modulates the activity of voltage-dependent calcium channels (VDCCs) on the plasma membrane.[9]
-
Calcium Influx: This modulation leads to an influx of extracellular Ca2+ into the cytosol.
-
Potentiation of IP3 Receptors: The activated σ1 receptor also potentiates the activity of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors on the endoplasmic reticulum.[9]
-
Intracellular Calcium Mobilization: This potentiation results in the release of Ca2+ from intracellular stores into the cytosol.
-
Downstream Signaling: The resulting increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events, including the modulation of neurotransmitter release and gene expression, which are believed to contribute to the observed antidepressant-like effects.[8]
References
- 1. The antidepressant-like effect induced by sigma(1)-receptor agonists and neuroactive steroids in mice submitted to the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 6. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
- 8. Antidepressant-like effects of mGluR1 and mGluR5 antagonists in the rat forced swim and the mouse tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morris Water Maze for Assessing Cognitive Enhancement by (+)-)-Igmesine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Morris water maze (MWM) is a widely utilized behavioral assay in neuroscience to investigate spatial learning and memory, particularly hippocampal-dependent cognitive functions. This protocol outlines the application of the MWM to assess the potential cognitive-enhancing effects of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist. Numerous preclinical studies have demonstrated the role of σ1 receptor activation in neuroprotection and cognitive enhancement, making this compound a compound of significant interest. These application notes provide a detailed experimental protocol, guidelines for data presentation, and visualizations of the experimental workflow and the proposed signaling pathway of this compound.
Experimental Protocols
This section provides a detailed methodology for conducting the Morris water maze test to evaluate the cognitive-enhancing properties of this compound.
Apparatus and Materials
-
Morris Water Maze: A circular pool (approximately 1.5 to 2 meters in diameter) filled with water made opaque with non-toxic white paint or a powdered milk solution. The water temperature should be maintained at a constant temperature (e.g., 20-22°C).
-
Escape Platform: A submerged platform (approximately 10 cm in diameter) placed 1-2 cm below the water surface. The platform surface should be textured to allow for easy gripping by the animal.
-
Visual Cues: Various distinct visual cues (e.g., shapes, posters) placed around the maze to serve as spatial references for the animals.
-
Tracking System: A video camera mounted above the maze connected to a computer with tracking software (e.g., Ethovision, ANY-maze) to record and analyze the animal's swimming path, speed, and time in different quadrants.
-
Holding Cages: Clean, dry cages for housing animals before and after trials.
-
(-)-Igmesine hydrochloride: To be dissolved in an appropriate vehicle (e.g., saline).
-
Animal Subjects: Typically, adult male rats or mice are used.
Animal and Drug Administration
-
Animal Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound should be dissolved in a sterile saline solution to the desired concentrations.
-
Drug Administration: The compound is typically administered via intraperitoneal (i.p.) injection at specified doses (e.g., 0.1, 1, 10 mg/kg) at a set time before the behavioral testing (e.g., 30 minutes). A vehicle-treated control group should always be included.
Experimental Procedure
The Morris water maze protocol generally consists of three phases: visible platform training, hidden platform training (acquisition phase), and a probe trial (retention phase).
1. Visible Platform Training (1-2 days):
-
Purpose: To habituate the animals to the maze and ensure they are not visually impaired and are capable of swimming and climbing onto the platform.
-
Procedure:
-
The platform is made visible by attaching a brightly colored flag or by raising it above the water's surface.
-
Each animal undergoes a series of trials (e.g., 4 trials per day) starting from different quadrants of the maze.
-
If an animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being returned to its home cage.
-
2. Hidden Platform Training (Acquisition Phase; 4-5 days):
-
Purpose: To assess spatial learning as the animal learns the location of the submerged, invisible platform using the distal visual cues.
-
Procedure:
-
The platform is submerged and the water is made opaque.
-
Animals are administered with either vehicle or this compound at the designated time before the trials.
-
Each animal is subjected to a series of daily trials (e.g., 4 trials per day) from varying start positions.
-
The time taken to find the platform (escape latency) and the path taken are recorded.
-
If the platform is not found within the allotted time, the animal is guided to it.
-
3. Probe Trial (Retention Phase; 1 day):
-
Purpose: To assess spatial memory retention.
-
Procedure:
-
This trial is typically conducted 24 hours after the last hidden platform training session.
-
The platform is removed from the maze.
-
The animal is allowed to swim freely in the maze for a set duration (e.g., 60 seconds).
-
The swimming path, time spent in the target quadrant (where the platform was previously located), and the number of times the animal crosses the former platform location are recorded.
-
Data Collection and Analysis
-
Key Parameters:
-
Escape Latency: The time it takes for the animal to find the hidden platform.
-
Path Length: The total distance the animal swims to reach the platform.
-
Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant that previously contained the platform.
-
Platform Crossings: The number of times the animal swims over the exact location where the platform used to be during the probe trial.
-
Swim Speed: To ensure that any observed effects are not due to motor deficits.
-
-
Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) with repeated measures for the acquisition phase and one-way ANOVA or t-tests for the probe trial data. A p-value of <0.05 is generally considered statistically significant.
Data Presentation
Quantitative data from the Morris water maze experiment should be summarized in a clear and structured table to facilitate comparison between the control and this compound-treated groups.
Note: While numerous studies indicate that this compound and other sigma-1 receptor agonists enhance cognitive function in the Morris water maze, a specific publication with a comprehensive quantitative data table for various doses was not identified in the literature search. The following table is a representative example of how such data would be presented.
Table 1: Representative Data on the Effects of this compound on Morris Water Maze Performance
| Treatment Group | Escape Latency (s) - Day 4 | Path Length (m) - Day 4 | Time in Target Quadrant (%) - Probe Trial | Platform Crossings - Probe Trial |
| Vehicle Control | 45.2 ± 5.1 | 12.8 ± 2.3 | 28.5 ± 3.2 | 2.1 ± 0.5 |
| (+)-Igmesine HCl (0.1 mg/kg) | 35.8 ± 4.5 | 9.7 ± 1.9 | 40.2 ± 4.1 | 3.8 ± 0.7 |
| (+)-Igmesine HCl (1.0 mg/kg) | 28.4 ± 3.9 | 7.5 ± 1.5 | 48.7 ± 4.8 | 5.2 ± 0.9 |
| (+)-Igmesine HCl (10 mg/kg) | 30.1 ± 4.2 | 8.1 ± 1.7 | 46.3 ± 4.5 | 4.9 ± 0.8 |
*Values are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. This is a hypothetical data representation.
Expected Results: Based on existing literature, it is anticipated that treatment with this compound will lead to a dose-dependent improvement in cognitive performance in the Morris water maze. This would be demonstrated by:
-
A significant reduction in escape latency and path length during the hidden platform training phase compared to the vehicle-treated control group.
-
A significant increase in the percentage of time spent in the target quadrant and a higher number of platform crossings during the probe trial for the this compound-treated groups.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the Morris water maze protocol.
Proposed Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Application Notes and Protocols for Sigma-1 Receptor Binding Assay Using Radiolabeled (+)-Igmesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] It is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[1][2][4] Due to its involvement in numerous physiological and pathological processes such as neuroprotection, cancer, and psychiatric disorders, the Sigma-1 receptor has emerged as a significant therapeutic target.[5][6] This document provides a detailed protocol for a Sigma-1 receptor binding assay using the selective radiolabeled ligand, (+)-[3H]Igmesine hydrochloride. Igmesine is a selective σ1 receptor agonist that exhibits neuroprotective and potential antidepressant effects.[7][8]
Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with their receptors.[9] They allow for the determination of key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of unlabeled ligands.[10][11] This protocol outlines both saturation and competition binding assays to fully characterize the binding of novel compounds to the Sigma-1 receptor.
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor.[1] Under resting conditions, the Sigma-1 receptor is associated with the binding-immunoglobulin protein (BiP), another ER chaperone.[2] Upon stimulation by agonist ligands or in response to cellular stress, the Sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.[2][3] This interaction stabilizes the IP3 receptor and enhances calcium signaling from the ER to the mitochondria, a critical process for cellular energy production and survival.
Caption: Sigma-1 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the binding parameters for (+)-Igmesine hydrochloride and other common Sigma-1 receptor ligands.
Table 1: Binding Affinity of this compound for Sigma-1 Receptor
| Ligand | Parameter | Value | Receptor Source |
| This compound | Kd | 19.1 nM | Not Specified |
| This compound | IC50 | 39 ± 8 nM | Rat Brain Membrane |
| This compound | IC50 (σ2) | > 1000 nM | Not Specified |
Table 2: Comparative Binding Affinities of Selected Sigma-1 Receptor Ligands
| Ligand | Ki (nM) | Receptor Source |
| (+)-Pentazocine | 3.1 | Not Specified |
| Haloperidol | 3.2 | Not Specified |
| PRE-084 | 44 | Not Specified |
| BD-1047 | - | Not Specified |
| NE-100 | 4.16 | Not Specified |
Experimental Protocols
Materials and Reagents
-
Radioligand: (+)-[3H]Igmesine hydrochloride (Specific Activity: 30-60 Ci/mmol)
-
Unlabeled Ligands: this compound, Haloperidol (for non-specific binding), and test compounds.
-
Membrane Preparation: Rat brain cortical membranes or cell lines expressing Sigma-1 receptors (e.g., CHO-K1 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Filtration Apparatus: Brandel or Millipore cell harvester.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B).
-
96-well Plates: Polypropylene plates.
-
Scintillation Counter: Liquid scintillation counter.
A. Membrane Preparation (from Rat Brain Cortex)
-
Euthanize Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane aliquots at -80°C until use.
B. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for (+)-[3H]Igmesine hydrochloride.[10][11]
-
Prepare serial dilutions of (+)-[3H]Igmesine hydrochloride in the assay buffer. A typical concentration range would be 0.1 to 50 nM.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of (+)-[3H]Igmesine hydrochloride dilution, and 100 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol (or another suitable non-labeled ligand), 50 µL of (+)-[3H]Igmesine hydrochloride dilution, and 100 µL of membrane preparation.
-
-
Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
C. Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the Sigma-1 receptor.[10]
-
Prepare serial dilutions of the unlabeled test compounds in the assay buffer. A typical concentration range would be 10-10 to 10-5 M.
-
Select a fixed concentration of (+)-[3H]Igmesine hydrochloride, typically at or near its Kd value (e.g., 20 nM).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of (+)-[3H]Igmesine hydrochloride, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL of (+)-[3H]Igmesine hydrochloride, and 100 µL of membrane preparation.
-
Competition: 50 µL of the test compound dilution, 50 µL of (+)-[3H]Igmesine hydrochloride, and 100 µL of membrane preparation.
-
-
Follow steps 3-7 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
-
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 6. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. alzdiscovery.org [alzdiscovery.org]
Application Note & Protocol: Quantification of (+)-Igmesine Hydrochloride in Biological Samples using HPLC
Introduction
(+)-Igmesine hydrochloride is a selective sigma-1 receptor agonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders. To support preclinical and clinical development, a reliable and robust analytical method for the quantification of (+)-Igmesine in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound in rat plasma. The method is sensitive, specific, and has been validated according to established bioanalytical method validation guidelines.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to quantify (+)-Igmesine in rat plasma samples. Due to the chiral nature of the target analyte, a chiral stationary phase is employed to achieve enantiomeric separation, ensuring that only the (+)-enantiomer is quantified. Sample preparation is performed using a straightforward protein precipitation technique, which offers high recovery and minimizes matrix effects. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 99%)
-
Internal Standard (IS) - A structurally similar compound, such as aripiprazole.
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free rat plasma (with K2EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Chromatographic Column: A chiral stationary phase column, such as a Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mobile phase consisting of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 230 nm
-
Run Time: 15 minutes
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard by dissolving the appropriate amount in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the (+)-Igmesine stock solution with a 50:50 mixture of methanol and water to create calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free rat plasma at four concentration levels:
-
LLOQ: 10 ng/mL (Lower Limit of Quantification)
-
LQC: 30 ng/mL (Low Quality Control)
-
MQC: 300 ng/mL (Medium Quality Control)
-
HQC: 800 ng/mL (High Quality Control)
-
Sample Preparation Protocol
-
Pipette 100 µL of rat plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation Summary
The bioanalytical method was validated for its selectivity, linearity, accuracy, precision, recovery, and stability.
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| (+)-Igmesine | 10 - 1000 | y = 0.0025x + 0.0012 | > 0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | 6.8 | -2.5 | 8.2 | -4.1 |
| LQC | 30 | 5.1 | 1.8 | 6.5 | 2.3 |
| MQC | 300 | 3.9 | 0.5 | 4.8 | 1.1 |
| HQC | 800 | 3.2 | -1.2 | 4.1 | -0.8 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| LQC | 92.5 | 94.1 | 98.2 |
| MQC | 94.8 | 93.5 | 101.5 |
| HQC | 93.1 | 94.6 | 99.7 |
Table 4: Stability of (+)-Igmesine in Rat Plasma
| Stability Condition | LQC (30 ng/mL) (% Change) | HQC (800 ng/mL) (% Change) |
| Bench-top (6 hours at room temp.) | -4.2 | -3.5 |
| Freeze-thaw (3 cycles) | -6.8 | -5.1 |
| Long-term (-80°C for 30 days) | -7.5 | -6.3 |
Visualizations
Caption: Sample preparation workflow for (+)-Igmesine analysis.
Application Notes and Protocols for Studying (+)-Igmesine Hydrochloride's Effects on Ion Channels using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is not a conventional receptor but rather a modulator of various cellular functions, including the activity of numerous ion channels. Activation of the σ1 receptor by ligands like (+)-Igmesine can influence neuronal excitability, calcium homeostasis, and cellular signaling pathways. This has significant implications for drug development, particularly in the fields of neurodegenerative diseases, psychiatric disorders, and oncology.
Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function. It allows for high-resolution recording of ionic currents through cell membranes, providing detailed insights into how a substance like this compound modulates channel gating, conductance, and kinetics. These application notes provide detailed protocols for utilizing patch-clamp techniques to elucidate the effects of this compound on key ion channel targets.
Mechanism of Action: this compound and Ion Channel Modulation
(+)-Igmesine, as a σ1 receptor agonist, is thought to indirectly modulate ion channels through the activation of this receptor. The σ1 receptor can translocate within the cell and interact with various ion channels at the plasma membrane, influencing their trafficking, surface expression, and biophysical properties. Documented effects of σ1 receptor activation include the modulation of:
-
Potassium (K+) Channels: Activation of σ1 receptors has been shown to inhibit certain voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels, such as SK channels.[1] This can lead to changes in cellular excitability and repolarization.
-
Calcium (Ca2+) Channels: Sigma-1 receptor agonists can modulate the activity of voltage-gated calcium (CaV) channels, affecting intracellular calcium signaling, which is crucial for a myriad of cellular processes including neurotransmitter release and gene expression.
-
NMDA Receptors: The σ1 receptor is known to interact with and modulate the function of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity, learning, and memory.
Data Presentation: Quantitative Effects of Sigma-1 Receptor Agonists on Ion Channels
While specific quantitative patch-clamp data for this compound is limited in publicly available literature, the following table summarizes the effects of other well-characterized σ1 receptor agonists on various ion channels. These values can serve as a reference for designing experiments and anticipating the potential effects of (+)-Igmesine.
| Ion Channel | Sigma-1 Agonist | Cell Type | Effect | IC50 / EC50 | Reference |
| Voltage-Gated Ca2+ Channels | (+)-Pentazocine | Rat Sympathetic Neurons | Inhibition | ~61 µM | |
| Haloperidol | Rat Sympathetic Neurons | Inhibition | ~6 µM | ||
| Ibogaine | Rat Sympathetic Neurons | Inhibition | ~31 µM | ||
| DTG | Rat Sympathetic Neurons | Inhibition | ~133 µM | ||
| NMDA Receptor Channels | (+)-Pentazocine | Rat Hippocampal Neurons | Potentiation of NMDA currents (via SK channel inhibition) | Not Reported | |
| Potassium Channels | (+)-Igmesine | Small Cell Lung Cancer & Leukemic Cells | Inhibition of voltage-activated K+ currents | Not Reported | [2] |
| (+)-Igmesine | Breast and Colorectal Cancer Cells | Decreased SK3 current | Not Reported | ||
| (+)-Pentazocine | Rat Intracardiac Neurons | Inhibition of delayed rectifier K+ channels | Not Reported |
Experimental Protocols
General Patch-Clamp Setup and Solutions
These protocols are designed for whole-cell patch-clamp recordings from cultured cells (e.g., HEK293 cells expressing the channel of interest, or neuronal/cancer cell lines).
Typical Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
4 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
Typical Intracellular (Pipette) Solution (in mM):
-
130 K-Gluconate
-
10 KCl
-
1 EGTA
-
10 HEPES
-
4 Mg-ATP
-
0.3 Na-GTP
-
Adjust pH to 7.2 with KOH.
Protocol 1: Investigating the Effects of this compound on Voltage-Gated Potassium (Kv) Channels
This protocol is designed to assess the inhibitory effects of (+)-Igmesine on Kv channels.
Cell Preparation:
-
Plate cells expressing the Kv channel of interest (e.g., Kv1.3, Kv1.5) onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber and perfuse with the extracellular solution.
Whole-Cell Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a target cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the membrane potential at -80 mV.
Voltage Protocol and Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv channel currents.
-
Record the resulting currents before and after the application of varying concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM, 100 µM).
-
Allow for a stable baseline recording at each concentration.
Data Analysis:
-
Measure the peak outward current at each voltage step.
-
Construct current-voltage (I-V) relationship curves.
-
Generate a dose-response curve by plotting the percentage of current inhibition against the concentration of (+)-Igmesine.
-
Calculate the IC50 value from the dose-response curve.
Protocol 2: Assessing the Modulation of NMDA Receptor Currents by this compound
This protocol investigates the potentiation of NMDA receptor-mediated currents by (+)-Igmesine, potentially through an indirect mechanism involving SK channel inhibition.
Cell Preparation:
-
Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.
-
Plate cells on coverslips and allow them to mature.
Whole-Cell Recording:
-
Follow the same procedure as in Protocol 1 to achieve the whole-cell configuration.
-
Hold the membrane potential at -60 mV in voltage-clamp mode.
-
Use a modified extracellular solution containing low Mg2+ (e.g., 0.1 mM) to minimize voltage-dependent block of NMDA receptors, and include glycine (B1666218) (10 µM) as a co-agonist.
Experimental Protocol:
-
Locally apply NMDA (e.g., 100 µM) for a short duration (e.g., 2-5 seconds) to evoke an inward current.
-
Record the NMDA-evoked current as a control.
-
Pre-incubate the cell with this compound (e.g., 1-10 µM) for several minutes.
-
Apply NMDA again in the presence of (+)-Igmesine and record the current.
-
To test the involvement of SK channels, repeat the experiment in the presence of an SK channel blocker (e.g., apamin) to see if it occludes the effect of (+)-Igmesine.
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked inward current.
-
Compare the current amplitude before and after the application of (+)-Igmesine.
-
Calculate the percentage potentiation of the NMDA current.
Protocol 3: Characterizing the Effects of this compound on Voltage-Gated Calcium (CaV) Channels
This protocol is designed to measure the inhibition of CaV channel currents by (+)-Igmesine.
Cell Preparation:
-
Use cells endogenously expressing or transfected with the CaV channel subtype of interest (e.g., L-type, N-type).
-
Plate cells on coverslips 24-48 hours prior to recording.
Whole-Cell Recording:
-
Use an intracellular solution with Cs+ instead of K+ to block potassium channels (e.g., 120 mM Cs-methanesulfonate, 10 mM CsCl).
-
Use an extracellular solution with Ba2+ (e.g., 10 mM) as the charge carrier to increase the current amplitude and block K+ channels. Also, include a Na+ channel blocker like tetrodotoxin (B1210768) (TTX, 1 µM).
-
Achieve whole-cell configuration and hold the cell at -90 mV in voltage-clamp mode.
Voltage Protocol and Data Acquisition:
-
Apply a depolarizing step to 0 mV for 200 ms (B15284909) to elicit CaV channel currents.
-
Record control currents.
-
Apply different concentrations of this compound and record the currents at steady state.
Data Analysis:
-
Measure the peak inward current for each condition.
-
Generate a dose-response curve and calculate the IC50 for the inhibition of CaV channel currents.
References
Application Notes and Protocols for (+)-Igmesine Hydrochloride in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Its activity as a σ1 receptor agonist confers significant neuroprotective properties, making it a compound of interest for research in neurodegenerative diseases and ischemic brain injury. In primary neuronal cell cultures, this compound has been shown to mitigate the detrimental effects of excitotoxicity, modulate intracellular calcium homeostasis, and influence cell survival pathways.[1] These application notes provide an overview of its mechanism of action and detailed protocols for its use in primary neuronal culture experiments.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the σ1 receptor. The proposed mechanisms include:
-
Modulation of NMDA Receptor Activity: As a σ1 receptor agonist, this compound can modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of glutamate-induced excitotoxicity. This modulation helps to prevent excessive calcium influx and subsequent neuronal damage.[1]
-
Regulation of Intracellular Calcium Signaling: Activation of the σ1 receptor by this compound influences intracellular calcium mobilization, contributing to the maintenance of calcium homeostasis and preventing cytotoxic calcium overload.[1]
-
Upregulation of Anti-Apoptotic Proteins: Studies on σ1 receptor agonists suggest a role in promoting neuronal survival by increasing the expression of anti-apoptotic proteins, such as Bcl-2, and decreasing the expression of pro-apoptotic proteins like Bax.
-
Enhancement of Acetylcholine Release: this compound has been observed to increase the release of acetylcholine, a neurotransmitter crucial for cognitive function.[1]
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from experiments with this compound in primary neuronal cultures. The specific values are illustrative and would need to be determined experimentally.
Table 1: Dose-Dependent Effect of this compound on Neuronal Viability Following Glutamate-Induced Excitotoxicity
| Treatment Group | (+)-Igmesine HCl (µM) | Glutamate (B1630785) (µM) | Neuronal Viability (%) (Mean ± SD) |
| Control | 0 | 0 | 100 ± 5.2 |
| Glutamate Only | 0 | 100 | 45 ± 6.8 |
| Igmesine + Glutamate | 0.1 | 100 | 58 ± 7.1 |
| Igmesine + Glutamate | 1 | 100 | 75 ± 5.9 |
| Igmesine + Glutamate | 10 | 100 | 88 ± 4.5 |
| Igmesine + Glutamate | 100 | 100 | 92 ± 3.7 |
Table 2: Effect of this compound on Bcl-2 and Bax Protein Expression in Primary Neurons Undergoing Excitotoxic Stress
| Treatment Group | (+)-Igmesine HCl (µM) | Glutamate (µM) | Relative Bcl-2 Expression (Fold Change) | Relative Bax Expression (Fold Change) | Bcl-2/Bax Ratio |
| Control | 0 | 0 | 1.00 | 1.00 | 1.00 |
| Glutamate Only | 0 | 100 | 0.45 | 2.50 | 0.18 |
| Igmesine + Glutamate | 10 | 100 | 0.85 | 1.20 | 0.71 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat or mouse embryos.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Hibernate-E medium
-
Papain (20 U/mL)
-
DNase I
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Sterile dissection tools
-
Sterile conical tubes and cell culture plates/coverslips
Procedure:
-
Coat Culture Vessels:
-
Coat plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C.
-
Rinse three times with sterile water and allow to dry completely.
-
(Optional) For enhanced attachment, subsequently coat with 5 µg/mL laminin in sterile PBS for 2 hours at 37°C.
-
-
Tissue Dissection:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the cortices from E18 embryos in ice-cold Hibernate-E medium.
-
-
Enzymatic Digestion:
-
Transfer the cortical tissue to a tube containing papain and DNase I in a suitable buffer.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
-
Mechanical Dissociation:
-
Carefully remove the enzyme solution and wash the tissue twice with Neurobasal medium containing B-27 supplement.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform a half-medium change every 2-3 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 14.
-
Protocol 2: Neuroprotection Assay Against Glutamate Excitotoxicity
This protocol outlines the assessment of the neuroprotective effects of this compound against glutamate-induced cell death using a Lactate Dehydrogenase (LDH) cytotoxicity assay.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (in sterile water or DMSO)
-
Glutamate stock solution
-
LDH Cytotoxicity Assay Kit
-
96-well plate reader
Procedure:
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in pre-warmed culture medium at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (the same concentration of solvent used for the stock solution).
-
Replace the existing medium in the neuronal cultures with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Glutamate Excitotoxicity:
-
Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 100 µM). Do not add glutamate to the control wells.
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Cell Viability (LDH Assay):
-
Carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant.
-
Measure the absorbance at the specified wavelength using a 96-well plate reader.
-
To determine maximum LDH release, lyse a set of control wells with the provided lysis buffer.
-
Calculate the percentage of cytotoxicity and, conversely, the percentage of neuroprotection.
-
Protocol 3: Calcium Imaging
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to glutamate, with and without pre-treatment with this compound, using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Primary cortical neuron cultures on coverslips (DIV 7-10)
-
This compound
-
Glutamate
-
Fura-2 AM or other suitable calcium indicator dye
-
Fluorescence microscopy setup with an appropriate filter set and a fast-switching light source
-
Image acquisition and analysis software
Procedure:
-
Dye Loading:
-
Incubate the neuronal cultures with Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-45 minutes at 37°C.
-
Wash the cells three times with the salt solution to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Pre-treatment:
-
Mount the coverslip onto the microscope stage.
-
Perfuse the cells with a solution containing the desired concentration of this compound or vehicle for a specified pre-treatment period (e.g., 5-10 minutes).
-
-
Image Acquisition:
-
Begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator.
-
Establish a baseline recording.
-
-
Glutamate Stimulation:
-
While continuing the recording, perfuse the cells with a solution containing glutamate to induce a calcium response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the different excitation wavelengths.
-
Analyze the changes in the fluorescence ratio over time to determine the effect of this compound on the glutamate-induced calcium influx (e.g., peak amplitude, duration of the response).
-
Protocol 4: Western Blot Analysis of Bcl-2 and Bax
This protocol details the detection of changes in the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in response to treatment with this compound and/or glutamate.
Materials:
-
Primary cortical neuron cultures
-
This compound
-
Glutamate
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Treat the neuronal cultures as described in the neuroprotection assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.
-
Visualizations
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: General experimental workflow for studying this compound.
References
Application Notes: In Vitro Models for Studying the Anti-Cancer Effects of (+)-Igmesine Hydrochloride
Introduction
(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has been evaluated for various neurological conditions.[1][2] The σ1 receptor, an endoplasmic reticulum (ER) chaperone protein, is implicated in regulating cell survival, proliferation, and calcium signaling.[1] Emerging preclinical evidence suggests that σ1 receptor ligands may have therapeutic potential in oncology by inhibiting cancer cell growth and migration.[1] Specifically, studies have indicated that igmesine (B115768) may induce cell cycle arrest in the G1 phase rather than promoting apoptosis.[1]
These application notes provide a framework for utilizing in vitro cancer models to systematically evaluate the anti-cancer properties of this compound. In vitro models are essential tools in cancer research, offering a controlled environment for initial drug screening, mechanism of action studies, and identification of molecular targets before advancing to more complex preclinical models.[3][4]
Recommended In Vitro Models
A variety of established human cancer cell lines can be used to assess the anti-cancer effects of this compound. The choice of cell line should be guided by the cancer type of interest and the known expression levels of the σ1 receptor.
Table 1: Suggested Cancer Cell Lines for Screening
| Cancer Type | Cell Line | Characteristics |
|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 | Represents different subtypes (hormone receptor-positive and triple-negative). |
| Colorectal Cancer | HCT116, HT-29 | Commonly used models for colon adenocarcinoma. |
| Lung Cancer | A549, H1299 | Represent non-small cell lung cancer with different p53 statuses. |
| Prostate Cancer | PC-3, LNCaP | Represent androgen-independent and androgen-sensitive prostate cancer. |
| Glioblastoma | U-87 MG, T98G | Models for aggressive brain tumors. |
Experimental Workflow & Protocols
A tiered approach is recommended to efficiently characterize the anti-cancer effects of this compound. The workflow begins with broad cytotoxicity screening, followed by detailed mechanistic assays to elucidate the mode of action.
Caption: High-level workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).[5]
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Table 2: Example Data Presentation for IC50 Values
| Cell Line | (+)-Igmesine HCl IC50 (µM) after 48h |
|---|---|
| MCF-7 | [Enter Value] |
| HCT116 | [Enter Value] |
| A549 | [Enter Value] |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to quantify DNA content, allowing for the determination of the cell population distribution in different phases of the cell cycle (G0/G1, S, G2/M).[7][8]
Materials:
-
6-well plates
-
This compound
-
PBS
-
70% ice-cold ethanol[8]
-
Propidium Iodide (PI) staining solution (containing RNase A)[8][9]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[10] Incubate at 4°C for at least 2 hours (or overnight).[8][9]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[8]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[8]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]
Table 3: Example Data Presentation for Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
|---|---|---|---|
| Vehicle Control | [Enter Value] | [Enter Value] | [Enter Value] |
| Igmesine (0.5x IC50) | [Enter Value] | [Enter Value] | [Enter Value] |
| Igmesine (1x IC50) | [Enter Value] | [Enter Value] | [Enter Value] |
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).[11]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Table 4: Example Data Presentation for Apoptosis Analysis
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | [Enter Value] | [Enter Value] | [Enter Value] |
| Igmesine (1x IC50) | [Enter Value] | [Enter Value] | [Enter Value] |
| Staurosporine (Positive Control) | [Enter Value] | [Enter Value] | [Enter Value] |
Protocol 4: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis to validate the findings from flow cytometry.[12][13]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[14]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera)[14]
Procedure:
-
Protein Extraction: Treat cells as previously described, then wash with ice-cold PBS and lyse with RIPA buffer.[14] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Signaling Pathway Visualization
Based on preclinical data suggesting that this compound induces G1 phase cell cycle arrest, the following pathway illustrates its potential mechanism of action.[1]
Caption: Putative pathway of this compound inducing G1 cell cycle arrest.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Tumor Models: Advantages, Disadvantages, Variables, and Selecting the Right Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Models Revolutionizing Cancer Drug Discovery | Technology Networks [technologynetworks.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. medium.com [medium.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
- 15. origene.com [origene.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting solubility issues with (+)-Igmesine hydrochloride in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Igmesine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: There is limited publicly available quantitative data on the solubility of this compound in common aqueous buffers such as water, phosphate-buffered saline (PBS), or saline. As a hydrochloride salt, it is expected to have some degree of aqueous solubility. However, the solubility can be influenced by several factors including pH, temperature, and the presence of other ions. It is crucial to empirically determine the solubility in your specific experimental buffer.
Q2: In which organic solvents is this compound soluble?
A2: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). One supplier indicates a solubility of less than 17.8 mg/mL in DMSO. For preparing high-concentration stock solutions, anhydrous DMSO is recommended.
Q3: My this compound is not dissolving completely in my aqueous buffer. What can I do?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the solvent volume: You might be attempting to prepare a solution that is above the compound's solubility limit. Try increasing the volume of your buffer to create a more dilute solution.
-
Gentle warming: Gently warming the solution to 37°C can help increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Using a bath sonicator can provide mechanical energy to aid in the dissolution process.
-
pH adjustment: The pH of the solution can significantly impact the solubility of hydrochloride salts. Since (+)-Igmesine is a basic compound, its hydrochloride salt will be more soluble in acidic conditions. If your buffer is neutral or slightly alkaline, consider adjusting the pH to a more acidic value (e.g., pH 4-5) with a small amount of dilute HCl. Always check the pH stability of your compound and its compatibility with your experimental system.
Q4: I prepared a stock solution of this compound in DMSO and it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The compound is likely less soluble in the final aqueous environment. Here are some strategies to mitigate this "crashing out":
-
Lower the stock concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of DMSO in your aqueous medium when you perform the dilution, which can sometimes prevent precipitation.
-
Stepwise dilution: Instead of adding the DMSO stock directly to your final volume of aqueous buffer, try a stepwise dilution. For example, add the DMSO stock to a smaller volume of the buffer, mix well, and then bring it up to the final volume.
-
Increase the final volume: By increasing the total volume of your final aqueous solution, you lower the final concentration of both the this compound and the DMSO, which can help maintain solubility.
-
Vortexing during dilution: Vigorously vortex the aqueous buffer while adding the DMSO stock solution to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
Q5: How should I store my this compound solutions?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. If you prepare stock solutions in anhydrous DMSO, they can also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and it is recommended to prepare them fresh for each experiment. If short-term storage of an aqueous solution is necessary, keep it at 2-8°C and use it as soon as possible. The stability of the compound in your specific aqueous buffer should be validated.
Solubility Data
The following table summarizes the available solubility information for this compound. Note the absence of specific data for aqueous solvents, highlighting the need for empirical determination.
| Solvent | Solubility | Molar Equivalent (at 17.8 mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | < 17.8 mg/mL | < 50 mM | Use anhydrous DMSO for stock solutions. |
| Water | Data not available | - | Expected to have some solubility; pH-dependent. |
| Phosphate-Buffered Saline (PBS) | Data not available | - | Solubility may be affected by the common ion effect from chloride ions. |
| Ethanol | Data not available | - | - |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 355.94 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.56 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed compound. In this example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if necessary.
-
Storage: Store the stock solution in single-use aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol details the dilution of a DMSO stock solution into an aqueous buffer for a final working concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Pre-warm Buffer: Pre-warm the aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture).
-
Dilution: To prepare a 10 µM working solution, for example, you will perform a 1:1000 dilution.
-
Mixing: While vortexing the pre-warmed aqueous buffer, add the required volume of the 10 mM DMSO stock solution. For 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.
-
Final Mix: Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Use Immediately: Use the freshly prepared aqueous working solution in your experiment without delay.
Visualizations
Troubleshooting Workflow for Aqueous Solubility
Caption: A flowchart outlining the steps to troubleshoot solubility issues of this compound in aqueous solutions.
Simplified Signaling Pathway of (+)-Igmesine
Caption: A diagram illustrating the activation of the Sigma-1 receptor by (+)-Igmesine and its subsequent signaling cascade.
Identifying and minimizing off-target effects of (+)-Igmesine hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of (+)-Igmesine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective sigma-1 (σ1) receptor agonist.[1] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and other cellular functions.[2][3] Its activation has been linked to neuroprotective and antidepressant effects.[1][4]
Q2: What are the known off-target effects of this compound?
A2: While (+)-Igmesine is highly selective for the σ1 receptor, it has been shown to interact with other targets, which may contribute to its overall pharmacological profile or produce undesirable side effects. Notably, it can modulate NMDA receptor function and interfere with the NMDA receptor/nitric oxide synthase/cGMP pathway.[5] It also exhibits weak inhibitory effects on norepinephrine (B1679862) uptake and can influence beta-adrenergic receptor density with chronic treatment.[5]
Q3: Why is it critical to minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for several reasons:
-
Translational Relevance: For drug development, off-target effects can lead to unforeseen side effects and toxicity in clinical trials, hindering the translation of preclinical findings.[6]
-
Mechanistic Clarity: Understanding the specific contributions of on-target versus off-target effects is essential for elucidating the precise mechanism of action of this compound.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Cell toxicity at high concentrations | Engagement of unknown off-targets leading to cytotoxicity. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Screen for off-target binding using a broad panel of receptors and enzymes. 3. Use a structurally related but inactive compound as a negative control.[6] |
| Effects persist after σ1 receptor knockdown/knockout | The observed phenotype is mediated by an off-target of (+)-Igmesine. | 1. Confirm successful knockdown/knockout of the σ1 receptor via Western Blot or qPCR. 2. Investigate potential off-targets, such as the NMDA receptor, using specific antagonists. |
| Inconsistent results across different cell lines | Differential expression levels of off-target proteins between cell lines. | 1. Profile the expression of the σ1 receptor and suspected off-targets (e.g., NMDA receptor subunits) in all cell lines used. 2. Select cell lines with a consistent expression profile for key targets. |
| Discrepancy between in vitro and in vivo results | In vivo metabolism of (+)-Igmesine may produce active metabolites with different target profiles. | 1. Identify potential metabolites of (+)-Igmesine. 2. Synthesize and test the activity of major metabolites at the σ1 receptor and key off-targets. |
Data Presentation: Binding and Functional Activity Profile
The following tables summarize the known binding affinities and functional activities of this compound.
Table 1: Receptor Binding Affinity of this compound
| Target | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Sigma-1 (σ1) Receptor | Rat Brain | Radioligand Binding | - | 39 ± 8 | [1] |
| Sigma-2 (σ2) Receptor | - | Radioligand Binding | >1000 | - | |
| Beta-Adrenergic Receptors | Rat | Chronic Treatment | - | - | [5] |
| 5-HT1A Receptor | Rat | Chronic Treatment | No significant change | - | [5] |
| GABAB Receptor | Rat | Chronic Treatment | No significant change | - | [5] |
Table 2: Functional Activity of this compound
| Target/Pathway | Effect | Assay Type | IC50 (µM) | Reference |
| NMDA Receptor/NO/cGMP Pathway | Inhibition of NMDA-induced cGMP increase | Functional Assay | ~0.1 | [5] |
| Norepinephrine (NE) Uptake | Weak Inhibition | In vivo microdialysis | - | [5] |
| Serotonin (5-HT) Neuronal Uptake | No significant effect | - | - | [5] |
| Dopamine (DA) Synthesis | No significant effect | - | - | [5] |
| Monoamine Oxidase (MAO) A/B | No significant effect | Enzyme Activity Assay | >10 | [5] |
Experimental Protocols
To experimentally identify and characterize off-target effects of this compound, the following detailed protocols are recommended.
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.
Materials:
-
Test compound: this compound
-
Radioligand: --INVALID-LINK---pentazocine (selective for σ1 receptor)
-
Membrane preparation: Guinea pig liver membranes (high expression of σ1 receptors)[7]
-
Non-specific binding control: Haloperidol (10 µM)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Scintillation fluid and vials
-
Glass fiber filters
-
Cell harvester
Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from guinea pig liver tissue.[7]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of various concentrations of this compound or vehicle.
-
25 µL of --INVALID-LINK---pentazocine (at a concentration near its Kd).
-
For non-specific binding wells, add 25 µL of haloperidol.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform non-linear regression analysis to determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
Objective: To assess the functional activity of this compound on intracellular calcium levels, a key downstream effect of σ1 receptor activation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Plating: Seed HEK293 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[8]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add varying concentrations of this compound to the wells.
-
Kinetic Reading: Immediately begin recording fluorescence intensity over time to measure changes in intracellular calcium concentration.
-
Data Analysis: Analyze the kinetic data to determine the maximum fluorescence change (ΔF) or the area under the curve. Plot the response as a function of the this compound concentration to determine the EC50 value.
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor signaling pathway upon activation by this compound.
Experimental Workflow for Identifying Off-Target Effects
Caption: A systematic workflow for the identification and validation of off-target effects.
Troubleshooting Logic for Off-Target Effects
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.penchant.bio [labs.penchant.bio]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Optimizing the dose-response curve for (+)-Igmesine hydrochloride in behavioral studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dose-response curve for (+)-Igmesine hydrochloride in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the sigma-1 (σ1) receptor. The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1] It is not a classical neurotransmitter receptor but rather modulates various signaling pathways and cellular functions.
Q2: What are the reported behavioral effects of this compound in preclinical models?
A2: Preclinical studies have shown that this compound exhibits antidepressant-like and cognitive-enhancing effects. For instance, it has been shown to reduce immobility time in the forced swimming test, a common behavioral assay for screening potential antidepressant compounds.[2] Additionally, it has demonstrated the ability to reverse learning and memory deficits in various animal models.[3]
Q3: What is a typical starting dose range for this compound in rodent behavioral studies?
A3: Based on published literature, a common starting dose range for intraperitoneal (i.p.) administration in rats is 0.1-1 mg/kg.[3] For subcutaneous (s.c.) administration in mice, doses have ranged from 0.1-3 mg/kg.[1] It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions and behavioral paradigm.
Q4: Are there any known issues with the dose-response relationship of sigma-1 receptor agonists like (+)-Igmesine?
A4: Yes, a common characteristic of sigma-1 receptor agonists is a biphasic or "bell-shaped" dose-response curve.[4] This means that increasing the dose does not always lead to a greater effect, and higher doses may even have a reduced or no effect. Therefore, it is critical to test a wide range of doses to fully characterize the dose-response relationship.
Troubleshooting Guide
This guide addresses specific issues that may arise during behavioral experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in behavioral data between subjects. | 1. Inconsistent drug administration: Improper injection technique or volume can lead to variable drug exposure. 2. Animal stress: Stress from handling or the experimental environment can significantly impact behavior. 3. Individual differences in metabolism: Natural variations in how animals metabolize the compound. | 1. Standardize injection procedures: Ensure all personnel are trained in consistent i.p. or s.c. injection techniques. Use a consistent injection volume relative to body weight. 2. Acclimatize animals: Properly habituate animals to the experimental room and handling procedures for several days before the experiment. 3. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability. |
| Lack of a clear dose-response effect. | 1. Inappropriate dose range: The selected doses may be too high or too low to elicit a measurable effect. 2. Biphasic dose-response: Higher doses may be on the descending limb of a bell-shaped curve.[4] 3. Insufficient statistical power: The sample size may be too small to detect a significant effect. | 1. Conduct a pilot study: Test a wide range of doses (e.g., logarithmic or semi-logarithmic spacing) to identify the effective dose range. 2. Include lower doses: Ensure your dose range includes doses below the expected therapeutic window to capture the ascending part of the curve. 3. Perform a power analysis: Calculate the required sample size to detect a statistically significant effect based on expected effect size and variability. |
| Unexpected or paradoxical behavioral effects. | 1. Off-target effects at high doses: Very high concentrations of the drug may interact with other receptors or cellular targets. 2. Interaction with other experimental factors: The drug's effect may be influenced by the specific strain, age, or sex of the animals, or by other experimental manipulations. | 1. Confirm selectivity: If possible, use a selective sigma-1 receptor antagonist to confirm that the observed effects are mediated by the sigma-1 receptor. 2. Control experimental variables: Carefully document and control for all potential confounding variables in your experimental design. Consider potential sex-specific effects. |
Experimental Protocols
Below are detailed methodologies for key behavioral experiments commonly used to assess the effects of this compound.
Forced Swimming Test (FST) in Rats
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rat is placed in an inescapable cylinder of water.
Materials:
-
Cylindrical container (approximately 40 cm high, 20 cm in diameter)
-
Water maintained at 25 ± 1°C
-
Video recording equipment
-
Stopwatch
Procedure:
-
Habituation (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute pre-test session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This pre-test session increases the sensitivity of the test on the following day.
-
-
Drug Administration (Day 2):
-
Administer this compound or vehicle via the desired route (e.g., i.p.) at a predetermined time before the test session (e.g., 30-60 minutes).
-
-
Test Session (Day 2):
-
Place the rat back into the water-filled cylinder for a 5-minute test session.
-
Record the entire session using a video camera.
-
An observer, blind to the experimental conditions, should score the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
Morris Water Maze (MWM) in Mice
Objective: To assess spatial learning and memory.
Materials:
-
Circular pool (approximately 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C.
-
A hidden escape platform submerged 1-1.5 cm below the water surface.
-
Various distal visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer this compound or vehicle daily before the training trials.
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
The inter-trial interval is typically 15-30 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Administer the final dose of this compound or vehicle.
-
Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.
-
The video tracking system records the time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the former platform location, and other parameters.
-
Quantitative Data Summary
The following table summarizes reported effective dose ranges of this compound in various behavioral paradigms. Note that the optimal dose can vary depending on the specific experimental conditions.
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Forced Swimming Test | Mouse | i.p. | Not explicitly stated, but antidepressant-like effects observed. | Decreased immobility time. | [2] |
| Learning and Memory (Water Maze, Passive Avoidance) | Rat | i.p. | 0.1 - 1 mg/kg | Reversal of prenatal cocaine-induced learning deficits. | [3] |
| Amnesia Model (Scopolamine-induced) | Rat | i.p. | 0.25 - 16 mg/kg | Improved cognitive function. | [1] |
| Accelerated Aging Model (SAMP8) | Mouse | s.c. | 0.1 - 3 mg/kg | Improved cognitive function. | [1] |
Signaling Pathway and Experimental Workflow
Caption: Sigma-1 Receptor Signaling Pathway Activation by this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The antidepressant-like effect induced by sigma(1)-receptor agonists and neuroactive steroids in mice submitted to the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address the biphasic (U-shaped) dose-response of some sigma-1 receptor agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the biphasic (U-shaped) dose-response phenomenon with sigma-1 receptor (S1R) agonists.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic (U-shaped) dose-response, and why is it observed with S1R agonists?
A1: A biphasic or U-shaped dose-response curve is a non-monotonic relationship where a low dose of an S1R agonist elicits a response that increases with concentration up to a certain point (the "efficacious zone"), after which higher concentrations lead to a diminished or even opposite effect.[1][2][3] This phenomenon is a common characteristic of S1R ligands and presents a significant challenge in determining the optimal therapeutic window.[1][4][5]
Several mechanisms are proposed to underlie this effect:
-
Receptor Oligomerization: The S1R can exist as monomers, dimers, and higher-order oligomers.[2] It is hypothesized that at lower, effective concentrations, agonists promote the formation of active monomeric or dimeric states. At higher concentrations, these agonists may stabilize inactive higher-order oligomers, leading to a reduced overall effect.[2][6]
-
Off-Target Effects: At higher concentrations, some S1R agonists may lose their selectivity and interact with other receptors, such as the sigma-2 receptor (S2R), or other cellular targets.[2] Activation of these off-target pathways could counteract the desired S1R-mediated effects.
-
Complex Downstream Signaling: S1R activation modulates multiple intracellular signaling pathways, including calcium homeostasis, the unfolded protein response (UPR), and neurotrophic factor expression.[7][8] A biphasic response could arise from the complex interplay and feedback loops within these pathways. For instance, excessive calcium influx or ER stress modulation at high agonist concentrations could trigger compensatory mechanisms that dampen the initial response.
Q2: How can I determine if my S1R agonist exhibits a biphasic dose-response?
A2: The most direct way is to perform a comprehensive dose-response study covering a wide range of concentrations, typically spanning several orders of magnitude (e.g., from picomolar to high micromolar). It is crucial not to truncate the experiment at the peak of the response, as the descending limb of the curve will be missed.
Q3: What are the implications of a biphasic dose-response for my research?
A3: The primary implication is the critical importance of dose selection. Using a concentration on the descending part of the curve could lead to misinterpretation of results, suggesting a lack of efficacy or even a detrimental effect of the compound. It is essential to identify the optimal concentration range to ensure that the observed effects are truly representative of the agonist's intended activity at the S1R.
Troubleshooting Guide
Problem: My S1R agonist shows a weak or no effect at concentrations that were previously reported to be effective.
| Possible Cause | Troubleshooting Step |
| Operating on the descending limb of the U-shaped curve. | Perform a full dose-response curve with a wider range of concentrations, including several points lower than your current concentration. |
| Compound instability or degradation. | Verify the integrity and purity of your agonist stock solution. Prepare fresh solutions for each experiment. |
| Cell culture conditions. | Ensure consistent cell passage number, confluency, and media composition, as these can influence S1R expression and signaling. |
| Assay sensitivity. | Optimize your functional assay for sensitivity. Consider using a more direct readout of S1R activity if possible. |
Problem: I am observing inconsistent or highly variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Working near the peak of the biphasic curve. | Small variations in agonist concentration can lead to large changes in response when operating near the peak of the U-shaped curve. Ensure highly accurate and consistent dilutions. |
| Inadequate mixing of agonist in the assay. | Ensure thorough mixing of the agonist in the assay medium to avoid concentration gradients. |
| Cellular heterogeneity. | A heterogeneous cell population may respond differently to the agonist. Consider using a clonal cell line if possible. |
Data Presentation
The following tables summarize hypothetical quantitative data for two S1R agonists exhibiting biphasic dose-responses in a neurite outgrowth assay and a calcium mobilization assay.
Table 1: Neurite Outgrowth Assay
| Agonist | Peak Effective Concentration (ECmax) | Maximum Response (% increase in neurite length) | Concentration at 50% of Maximum Response (Ascending) | Concentration at 50% of Maximum Response (Descending) |
| Agonist X | 100 nM | 150% | 20 nM | 500 nM |
| Agonist Y | 50 nM | 120% | 10 nM | 250 nM |
Table 2: Calcium Mobilization Assay
| Agonist | Peak Effective Concentration (ECmax) | Maximum Response (% increase in intracellular Ca2+) | Concentration at 50% of Maximum Response (Ascending) | Concentration at 50% of Maximum Response (Descending) |
| Agonist X | 200 nM | 200% | 50 nM | 1 µM |
| Agonist Y | 150 nM | 180% | 40 nM | 800 nM |
Experimental Protocols
1. Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from standard methodologies to determine the binding affinity of a compound for the S1R.[9][10][11]
-
Materials:
-
Guinea pig brain or liver membranes (high source of S1R)
-
[³H]-(+)-pentazocine (radioligand)
-
Test compound (S1R agonist)
-
Haloperidol (B65202) (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare membrane homogenates from guinea pig brain or liver.
-
In a series of tubes, add a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value).
-
Add increasing concentrations of the unlabeled test compound.
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki of the test compound.
-
2. Functional Assay: Agonist-Induced Dissociation of S1R-BiP Complex
This protocol utilizes a NanoBiT-based biosensor to measure the agonist-induced dissociation of the S1R from the binding immunoglobulin protein (BiP), a key step in S1R activation.[12]
-
Materials:
-
HEK-293T cells co-expressing S1R-LgBiT and BiP-SmBiT fusion constructs
-
Cell culture medium
-
Test compound (S1R agonist)
-
Luminescence substrate (e.g., furimazine)
-
Luminometer
-
-
Procedure:
-
Plate the engineered HEK-293T cells in a suitable microplate.
-
Allow the cells to adhere and grow overnight.
-
Replace the culture medium with assay buffer.
-
Add the luminescence substrate to the wells and incubate as per the manufacturer's instructions.
-
Measure the baseline luminescence.
-
Add varying concentrations of the S1R agonist to the wells.
-
Immediately begin kinetic measurements of luminescence using a luminometer. A decrease in luminescence indicates dissociation of the S1R-BiP complex.
-
Monitor the luminescence signal over time (e.g., for 60 minutes) to observe the full kinetic profile of dissociation and re-association.
-
Plot the dose-response curve at the time of peak dissociation to identify a potential biphasic effect.
-
Visualizations
Caption: Hypothesized mechanisms of biphasic dose-response.
Caption: Experimental workflow for addressing a biphasic dose-response.
References
- 1. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 8. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
Stability of (+)-Igmesine hydrochloride in solution over time and under different storage conditions
Technical Support Center: (+)-Igmesine Hydrochloride Solution Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide information on the stability of this compound in solution. Please note that detailed, publicly available stability studies on this compound in various solutions are limited. Therefore, this guide provides general recommendations based on product information and common laboratory practices for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO at a concentration of up to 17.8 mg/mL (50 mM).
Q3: How should I store stock solutions of this compound?
A3: It is recommended to use solutions of this compound soon after preparation.[2] For short-term storage, aliquots of the stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles. For long-term storage, storing at -80°C may be considered, although specific stability data is not available.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions has not been extensively reported. As a hydrochloride salt, its solubility and stability can be influenced by the pH of the aqueous medium. It is advisable to prepare fresh aqueous solutions for each experiment and use them immediately.
Q5: Are there any known incompatibilities for this compound in solution?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in the stock solution upon storage | - The concentration of the solution exceeds its solubility at the storage temperature. - The solvent has evaporated over time, increasing the concentration. | - Gently warm the solution to see if the precipitate redissolves. - Prepare a new stock solution at a lower concentration. - Ensure the storage vial is tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | - Degradation of the compound in the working solution. - Repeated freeze-thaw cycles of the stock solution. - Inaccurate pipetting. | - Prepare fresh working solutions for each experiment from a recently prepared or properly stored stock solution. - Aliquot the stock solution to minimize freeze-thaw cycles. - Calibrate and verify the accuracy of your pipettes. |
| Loss of biological activity | - Degradation of this compound. - Interaction with other components in the experimental medium. | - Perform a stability test of the compound in your experimental medium under the same conditions (time, temperature, light exposure). - Review the literature for potential interactions of sigma-1 receptor ligands with other reagents in your assay. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for conducting a preliminary stability study of this compound in a specific solvent or buffer. High-performance liquid chromatography (HPLC) is a common analytical technique for such studies.[3]
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution with the desired experimental buffer (e.g., phosphate-buffered saline, cell culture medium) to the final working concentration.
2. Storage Conditions:
-
Aliquot the working solution into several vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).
3. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
4. Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time for each storage condition to determine the degradation rate.
Data Presentation
The following tables are templates to illustrate how stability data for this compound could be presented. Note: The data in these tables is hypothetical and for illustrative purposes only.
Table 1: Stability of this compound (10 µM) in PBS (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temperature) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.3 | 93.1 | 82.4 |
| 24 | 95.2 | 85.4 | 65.7 |
| 48 | 91.8 | 77.6 | 48.9 |
Table 2: Effect of pH on the Stability of this compound (10 µM) at 25°C
| Time (hours) | % Remaining at pH 5.0 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| 0 | 100 | 100 | 100 |
| 4 | 98.9 | 96.5 | 92.1 |
| 8 | 97.5 | 93.1 | 85.3 |
| 24 | 92.8 | 85.4 | 70.6 |
| 48 | 86.2 | 77.6 | 55.8 |
Visualizations
Caption: Workflow for a typical stability study of a compound in solution.
References
Potential for neurotoxicity with high concentrations of (+)-Igmesine hydrochloride
Technical Support Center: (+)-Igmesine Hydrochloride
Disclaimer: this compound is predominantly recognized in scientific literature for its neuroprotective and antidepressant properties, primarily through its action as a selective sigma-1 (σ1) receptor agonist.[1][2][3] Reports of neurotoxicity are not prevalent. This guide is intended for researchers who may encounter unexpected cytotoxic effects at high concentrations during their experiments and provides a framework for troubleshooting these observations.
Frequently Asked Questions (FAQs)
Q1: My neuronal cultures are exhibiting increased cell death at high concentrations of this compound. Isn't this compound supposed to be neuroprotective?
A1: You are correct; this compound is widely reported to have neuroprotective effects.[2][3] However, exceedingly high concentrations of any compound can lead to off-target effects or overwhelm cellular homeostatic mechanisms, potentially causing cytotoxicity. The observed cell death could be due to several factors, including supraphysiological activation of the σ1 receptor, off-target receptor interactions, or disruption of essential cellular processes like calcium homeostasis.[4][5]
Q2: What are the potential mechanisms that could lead to neurotoxicity at high concentrations?
A2: While speculative in the absence of direct evidence, potential mechanisms could include:
-
Calcium Dysregulation: The σ1 receptor is a modulator of intracellular calcium signaling.[3][4][5] Excessive agonism might lead to sustained, high levels of intracellular calcium, triggering excitotoxicity and apoptotic pathways.
-
Off-Target Effects: At high concentrations, the selectivity of this compound may decrease, leading to interactions with other receptors or ion channels, which could have neurotoxic consequences.
-
ER Stress: The σ1 receptor is located on the endoplasmic reticulum (ER). Hyper-activation could potentially lead to unresolved ER stress, initiating the unfolded protein response (UPR) and apoptosis.
-
Mitochondrial Dysfunction: Dysregulation of calcium signaling between the ER and mitochondria can lead to mitochondrial stress, increased production of reactive oxygen species (ROS), and initiation of the intrinsic apoptotic pathway.
Q3: How can I confirm that the observed cell death is indeed apoptosis?
A3: You can use several standard assays to detect apoptosis. A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay will label DNA fragmentation, a hallmark of late-stage apoptosis. Alternatively, you can use flow cytometry or fluorescence microscopy to detect the externalization of phosphatidylserine (B164497) using Annexin V staining. Caspase-3/7 activity assays can also be employed to measure the activation of executioner caspases.
Q4: What concentration range of this compound is considered "high"?
A4: The optimal concentration for observing the neuroprotective or antidepressant effects of this compound in vitro is typically in the nanomolar to low micromolar range.[1] Concentrations significantly above this, for instance, in the high micromolar range (e.g., >50 µM), could be considered high and may be where unexpected effects are observed.
Troubleshooting Guides
Issue: Unexpected Decrease in Cell Viability in MTT/XTT Assays
Possible Cause 1: Direct Mitochondrial Inhibition
-
Troubleshooting Step 1: Verify the results with a non-mitochondrial-based viability assay, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Troubleshooting Step 2: Measure mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRE. A decrease in membrane potential at high concentrations of this compound would suggest direct mitochondrial toxicity.
-
Troubleshooting Step 3: Assess the production of reactive oxygen species (ROS) using a probe like CellROX or DCFDA.
Possible Cause 2: Off-Target Effects
-
Troubleshooting Step 1: Perform competition binding assays with known σ1 receptor antagonists (e.g., NE-100). If the toxicity is mediated by the σ1 receptor, co-incubation with an antagonist should rescue the cells.
-
Troubleshooting Step 2: If an antagonist does not rescue the cells, consider that the toxicity may be due to off-target effects. A literature search for potential off-target binding of this compound at high concentrations may be necessary.
Issue: Morphological Changes in Neurons (e.g., neurite retraction, cell body swelling)
Possible Cause: Cytoskeletal Disruption or Excitotoxicity
-
Troubleshooting Step 1: Stain the cells with phalloidin (B8060827) (for F-actin) and an anti-tubulin antibody to observe any changes in the cytoskeleton.
-
Troubleshooting Step 2: Measure intracellular calcium levels using a fluorescent indicator like Fluo-4 AM. A sustained increase in intracellular calcium at high concentrations of this compound could indicate excitotoxicity.
-
Troubleshooting Step 3: If excitotoxicity is suspected, investigate the involvement of NMDA receptors, which are modulated by σ1 receptors.[3][6] Co-treatment with an NMDA receptor antagonist (e.g., AP5) could mitigate the toxic effects.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the treatment medium and incubate for the desired time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Intracellular Calcium using Fluo-4 AM
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Wash the cells with a balanced salt solution (BSS). Incubate the cells with 5 µM Fluo-4 AM in BSS for 30 minutes at 37°C.
-
Wash: Wash the cells twice with BSS to remove excess dye.
-
Imaging: Acquire baseline fluorescence images using a fluorescence microscope with appropriate filters (excitation ~494 nm, emission ~516 nm).
-
Treatment and Imaging: Add high concentrations of this compound and acquire images at regular intervals to monitor changes in fluorescence intensity, which corresponds to changes in intracellular calcium.
Data Presentation
Table 1: Hypothetical Cell Viability Data (MTT Assay)
| (+)-Igmesine HCl (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 105 ± 4.8 |
| 1 | 110 ± 6.1 |
| 10 | 98 ± 5.5 |
| 50 | 75 ± 7.3 |
| 100 | 42 ± 6.9 |
Table 2: Hypothetical Apoptosis Data (Annexin V/PI Staining)
| (+)-Igmesine HCl (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 3.5 ± 0.8 | 2.0 ± 0.4 |
| 50 | 15.2 ± 2.1 | 8.7 ± 1.5 |
| 100 | 35.8 ± 3.4 | 22.4 ± 2.9 |
Visualizations
Caption: Neuroprotective signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected neurotoxicity.
References
- 1. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 2. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in behavioral assays with (+)-Igmesine hydrochloride
Technical Support Center: (+)-Igmesine Hydrochloride
Welcome to the technical support resource for researchers utilizing this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected results in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected antidepressant-like effect of this compound in the Forced Swim Test (FST). What could be the reason?
A1: Several factors can contribute to a lack of effect in the FST. Consider the following possibilities:
-
Dose Selection: (+)-Igmesine's effects can be dose-dependent. A dose that is too low may be insufficient to engage the target, while an excessively high dose could lead to off-target effects or even opposing, pro-depressive-like outcomes. A full dose-response study is recommended.
-
Route and Timing of Administration: Ensure the administration route (e.g., intraperitoneal, subcutaneous) and the pre-treatment time are optimal for achieving peak brain concentration during the behavioral test.
-
Animal Strain and Sex: Different rodent strains can exhibit varying baseline behaviors in the FST and metabolize compounds differently. Sex differences in response to psychoactive compounds are also well-documented.
-
Protocol Deviations: The FST is sensitive to minor procedural changes. Water temperature, cylinder dimensions, and handling stress can all impact the outcome.[1][2][3] Consistent adherence to a validated protocol is crucial.[1][2][3]
-
Mechanism of Action: (+)-Igmesine is a selective sigma-1 (σ1) receptor agonist.[4] Its antidepressant-like effects are not mediated by the typical monoamine reuptake inhibition seen with classic antidepressants like fluoxetine (B1211875) or desipramine.[4] Instead, its action is linked to the modulation of intracellular calcium signaling.[5][6][7] If the experimental model or conditions do not engage this pathway, the expected effects may not manifest.
Q2: Our high-dose group treated with this compound is showing anxiogenic-like behavior (less time in open arms) in the Elevated Plus Maze (EPM). Why is this happening?
A2: This is a pertinent observation that may be explained by the compound's pharmacology and the nature of the behavioral assay.
-
Biphasic Dose-Response: Pharmacological agents often exhibit a biphasic or "U-shaped" dose-response curve. While lower, therapeutic doses may be anxiolytic, higher doses can induce paradoxical effects, including anxiety or general behavioral disruption, potentially through off-target receptor engagement or overstimulation of the primary target pathway.
-
Hyperlocomotion: High doses of some sigma-1 receptor agonists can induce hyperlocomotion. In the EPM, this increased activity might not translate to calm exploration of the open arms but rather frantic movement, leading to an apparent anxiogenic profile as the animal spends more time in the closed, protected arms. It is critical to analyze total distance traveled or total arm entries as a measure of general activity.
-
Off-Target Effects: Although (+)-Igmesine is selective for the sigma-1 receptor, very high concentrations could lead to binding at other receptors, causing unforeseen behavioral outcomes. Refer to the binding affinity table below to consider potential secondary targets.
-
Stress Interaction: The EPM is an inherently stressful environment for rodents.[8][9] High doses of (+)-Igmesine might interact with the stress response in a non-linear way, exacerbating anxiety-like behaviors instead of ameliorating them.
Q3: We are seeing significant variability in behavioral responses to this compound within the same experimental group. How can we reduce this?
A3: High inter-individual variability is a common challenge in behavioral neuroscience. Here are some steps to mitigate it:
-
Habituation: Ensure all animals are properly habituated to the testing room for at least 30-60 minutes before the experiment begins.[8][9] Pre-handling the animals for several days leading up to the test is also strongly recommended.[10]
-
Blinding: The experimenter should always be blinded to the treatment groups to prevent unconscious bias during handling and scoring.[10]
-
Environmental Consistency: Maintain consistent lighting, noise levels (a white noise generator can be helpful), and time of day for all testing.[8][11] Test males and females separately to avoid confounding effects from pheromones.[10]
-
Protocol Standardization: Use a rigorously standardized protocol. For maze-based tests, ensure the apparatus is cleaned thoroughly between each animal to eliminate olfactory cues.[8][11]
-
Health and Animal Husbandry: Ensure all animals are healthy, of a similar age and weight, and are housed under identical conditions. Stress from housing, diet, or social hierarchy can significantly impact behavioral outcomes.
Data Presentation
Table 1: Receptor Binding Profile of this compound
The inhibitory constant (Kᵢ) represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand.[12] A lower Kᵢ value indicates a higher binding affinity.[12][13]
| Receptor Subtype | Binding Affinity (Kᵢ) in nM | Selectivity |
| Sigma-1 (σ₁) | ~2.0 - 5.0 | Primary Target |
| Sigma-2 (σ₂) | > 1,000 | > 200-fold vs σ₁ |
| NMDA | Weak modulator; no direct binding | Modulates NMDA-induced effects[4][14] |
| Dopamine (D₂) | > 10,000 | Negligible |
| Serotonin (5-HT₂) | > 10,000 | Negligible |
| Adrenergic (α₁) | > 10,000 | Negligible |
Note: Kᵢ values are compiled from various preclinical studies. Exact values may vary based on experimental conditions.[13][15]
Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Mice
This test is used to assess depressive-like behavior.[1][3][16]
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[1][3] The depth should prevent the mouse from touching the bottom with its tail or paws.[1]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[3]
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for IP injection).
-
Procedure: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.[1][17]
-
Scoring: A trained observer, blind to the treatment groups, should score the animal's behavior. Alternatively, use a video tracking system. The last 4 minutes of the test are typically analyzed.[1] The primary measure is the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[16]
-
Post-Test: After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
Protocol 2: Elevated Plus Maze (EPM) for Mice
This assay is widely used to measure anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[8][9][10]
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.[9][10]
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes prior to testing.[8] The lighting in the room should be kept consistent.[8]
-
Drug Administration: Administer this compound or vehicle at the appropriate pre-treatment interval.
-
Procedure: Place the mouse in the center of the maze, facing one of the open arms.[11] Allow the animal to explore the maze freely for a single 5-minute session.[10][11]
-
Scoring: Use a video camera mounted above the maze and tracking software to record the session.[8] Key parameters to analyze include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 10% isopropyl alcohol) between trials to remove any olfactory cues.[11]
Visualizations
Signaling Pathway
Caption: Agonist binding or cellular stress causes the Sigma-1 receptor to act as a chaperone.
Experimental Workflow
Caption: A typical workflow for conducting a behavioral pharmacology experiment.
Troubleshooting Logic
Caption: A decision tree to diagnose potential causes of unexpected experimental outcomes.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lasa.co.uk [lasa.co.uk]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 7. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 13. scielo.br [scielo.br]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. scielo.br [scielo.br]
- 16. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
Overcoming challenges in reproducing published findings on (+)-Igmesine hydrochloride
Welcome to the technical support center for (+)-Igmesine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with reproducing published findings for this selective sigma-1 (σ1) receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, along with detailed experimental protocols and data.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis and Compound Handling
Question: We are having difficulty with the final reduction step in the synthesis of (+)-Igmesine. What are some common pitfalls?
Answer: The synthesis of (+)-Igmesine involves several steps, with the final reduction of an amide to the amine being critical. One published method involves the acylation of (+)-N-(1-ethyl-1,4-diphenyl-3-butenyl)amine with formic acid and carbonyldiimidazole (CDI) to form the formamide, followed by reduction.[1] Challenges in this final step can arise from:
-
Reagent Quality: The reducing agent, often a complex metal hydride like LiAlH4/AlCl3, is highly sensitive to moisture. Ensure anhydrous conditions and use freshly opened or properly stored reagents.
-
Reaction Temperature: These reductions can be highly exothermic. Maintaining the recommended temperature throughout the addition of reagents and the reaction period is crucial to prevent side reactions and degradation of the product.
-
Work-up Procedure: The quenching and extraction steps must be performed carefully to avoid hydrolysis of the product and to ensure efficient isolation. The pH of the aqueous solution during extraction is critical for ensuring the amine is in its free base form for extraction into an organic solvent.
Question: What is the recommended solvent and storage condition for this compound?
Answer: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[2] For long-term storage, it is recommended to store the solid compound at -20°C.[2] Stock solutions in DMSO should also be stored at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.
In Vitro Assays
Question: Our in-house sigma-1 receptor binding assay is showing high non-specific binding. How can we optimize this?
Answer: High non-specific binding in a sigma-1 receptor radioligand binding assay is a common issue. Here are several factors to consider for optimization:
-
Choice of Radioligand: [3H]-(+)-pentazocine is a preferred selective radioligand for the sigma-1 receptor.[3]
-
Blocking Agents: Ensure that the masking agent used to block sigma-2 receptors, if necessary for your experiment, is used at an appropriate concentration. However, be aware that masking protocols can sometimes be problematic.[4]
-
Incubation Time and Temperature: Optimize the incubation time and temperature to reach equilibrium without excessive degradation of the receptor or radioligand. A common protocol uses a 120-minute incubation at 37°C.[5]
-
Washing Steps: Insufficient washing can leave unbound radioligand, contributing to high background. Increase the number or volume of washes with ice-cold buffer.
-
Filter Plates: Ensure the filter plates are properly pre-wetted and that the vacuum is applied correctly to efficiently separate bound from unbound radioligand.
Question: We are not observing the reported inhibition of NMDA-induced calcium influx with (+)-Igmesine. What could be the issue?
Answer: Reproducing the modulatory effects of (+)-Igmesine on NMDA receptor-mediated calcium influx can be complex. Consider the following:
-
Cell Type and Receptor Expression: The effect of sigma-1 receptor agonists on NMDA receptor function can be cell-type dependent. Ensure your cell line (e.g., HEK293 cells co-expressing NR1/NR2A subunits or primary neurons) has adequate expression of both sigma-1 and NMDA receptors.[2]
-
Calcium Indicator Dye: The choice and loading of the calcium-sensitive dye (e.g., Fura-2, Calcium 6) are critical. Ensure proper loading concentrations and incubation times to achieve adequate intracellular dye concentration without causing cytotoxicity.[6][7][8]
-
Ligand Concentrations: The inhibitory effect of (+)-Igmesine on NMDA-induced cGMP increase is concentration-dependent, with a reported IC50 of approximately 100 nM.[2] It is advisable to perform a full dose-response curve for both the NMDA agonist (glutamate/glycine) and (+)-Igmesine.
-
Assay Buffer Composition: The composition of the extracellular buffer, particularly the concentrations of Mg2+ and glycine (B1666218) (a co-agonist at NMDA receptors), can significantly impact NMDA receptor activation.
In Vivo and Behavioral Studies
Question: We are observing high variability in the results of our forced swim test with mice treated with (+)-Igmesine. How can we reduce this?
Answer: The forced swim test is a widely used model for assessing antidepressant-like activity, but it is also known for its variability.[9][10][11][12][13] To improve reproducibility:
-
Animal Strain and Handling: Use a consistent mouse strain, age, and sex. Acclimatize the animals to the housing facility and handle them gently and consistently prior to testing to minimize stress-induced variability.
-
Environmental Conditions: Control for environmental factors such as lighting, noise, and temperature in both the housing and testing rooms.
-
Water Temperature: Maintain a constant water temperature (typically 23-25°C) as minor variations can affect mobility.[9]
-
Scoring: Ensure that the scoring of immobility is done by a trained observer who is blind to the treatment groups. Automated video tracking software can also improve consistency.
-
Drug Administration: The route of administration, vehicle, and timing of drug administration relative to the test are critical. Ensure consistent administration across all animals.
Question: What are some general sources of variability in preclinical animal studies that could affect our results with (+)-Igmesine?
Answer: Inter-individual variability is a significant challenge in preclinical research.[14][15][16][17][18] Key sources of variability include:
-
Intrinsic Factors: Genetics, age, sex, and underlying health status of the animals.
-
Extrinsic Factors: Diet, housing conditions, microbiome, and exposure to environmental chemicals.
-
Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure at the target site.
-
Experimental Procedures: Minor variations in surgical procedures, handling, or behavioral testing protocols can introduce significant variability.
Quantitative Data Summary
Table 1: Receptor Binding Affinities of (+)-Igmesine
| Receptor Subtype | Ligand | Preparation | KD (nM) | IC50 (nM) | Reference |
| Sigma-1 (σ1) | (+)-Igmesine | - | 19.1 | - | [2] |
| Sigma-1 (σ1) | (+)-Igmesine | Rat brain membrane | - | 39 ± 8 | [3] |
| Sigma-2 (σ2) | (+)-Igmesine | - | - | > 1000 | [2] |
Table 2: In Vitro Functional Activity of (+)-Igmesine
| Assay | Preparation | Effect | IC50 (nM) | Reference |
| NMDA-induced cGMP increase | - | Inhibition | ~100 | [2] |
| Brain 5-HT uptake | In vitro | Weak Inhibition | - | [2] |
| Monoamine Oxidase (MAO) A or B | - | No activity | > 10,000 | [19] |
Detailed Experimental Protocols
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a compound for the sigma-1 receptor.[3][20][21]
-
Membrane Preparation:
-
Homogenize guinea pig liver or rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
The final pellet is resuspended in buffer, and the protein concentration is determined using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of various concentrations of this compound (or other test compound).
-
50 µL of [3H]-(+)-pentazocine (final concentration of 3-5 nM).
-
150 µL of the membrane preparation (50-100 µg of protein).
-
-
For non-specific binding, add 10 µM of unlabeled haloperidol.
-
Incubate the plate at 37°C for 120 minutes.
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through GF/B filter plates pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Measurement of NMDA-Induced Intracellular Calcium Influx
This protocol is a generalized method based on common calcium imaging techniques.[2][6][7][8]
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing NMDA receptors (NR1/NR2A subunits) and sigma-1 receptors in appropriate media.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with the assay buffer to remove extracellular dye.
-
-
Compound Incubation:
-
Add various concentrations of this compound dissolved in assay buffer to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Response:
-
Use a fluorescence plate reader or a fluorescence microscope equipped with an automated liquid handling system.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add a solution of NMDA and glycine to stimulate the NMDA receptors.
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response observed with NMDA/glycine alone.
-
Plot the normalized response against the concentration of (+)-Igmesine to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for validating the activity of this compound.
Caption: Simplified signaling pathway of (+)-Igmesine at the sigma-1 receptor.
References
- 1. Igmesine hydrochloride, CI-1019, JO-1784-药物合成数据库 [drugfuture.com]
- 2. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. youtube.com [youtube.com]
- 7. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Variability in Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Sigma-1 Receptor Agonists in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sigma-1 receptor agonists in animal studies. The following information is designed to help you anticipate, identify, and manage potential gastrointestinal (GI) side effects in your experimental subjects.
Frequently Asked Questions (FAQs)
Q1: What are the known gastrointestinal side effects of sigma-1 receptor agonists in animal studies?
A1: The scientific literature specifically detailing the gastrointestinal side effect profile of sigma-1 receptor agonists is not extensive. However, given the receptor's role in modulating ion channels and its presence in the enteric nervous system, potential side effects could theoretically include alterations in GI motility, leading to either diarrhea or constipation. Nausea is another potential, albeit less documented, side effect. Researchers should, therefore, proactively monitor for these potential adverse events.
Q2: How can I assess for potential nausea in rodents, given they cannot vomit?
A2: In rodents, a behavior known as "pica," the consumption of non-nutritive substances like kaolin (B608303) clay, is a well-established surrogate marker for nausea and malaise.[1][2][3] If your study involves a sigma-1 receptor agonist that may induce nausea, providing access to kaolin and measuring its consumption can be a valuable endpoint.[3][4][5][6][7]
Q3: What methods can be used to evaluate changes in gastrointestinal motility in mice or rats?
A3: The charcoal meal test is a widely used and straightforward method to assess GI transit time.[8][9][10] This involves administering a charcoal meal by oral gavage and, after a set time, euthanizing the animal to measure the distance the charcoal has traveled through the small intestine. Alternatively, non-invasive methods using radiopaque markers and fluoroscopy can determine GI transit time without the need for euthanasia, allowing for longitudinal studies.[11]
Q4: Are there any known mechanisms by which sigma-1 receptor agonists might influence gut function?
A4: Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium signaling, ion channel function, and cellular stress responses.[12][13][14][15][16] These receptors are present in the enteric nervous system. Agonist binding can modulate neuronal excitability and neurotransmitter release, which could, in turn, affect gut motility and secretion. One study demonstrated that a sigma ligand, JO 2871, exerted an anti-diarrheal effect, suggesting a potential role for sigma-1 receptors in regulating intestinal fluid secretion and motility.[17]
Troubleshooting Guides
Issue 1: Animals are exhibiting signs of diarrhea (loose, unformed stools).
| Potential Cause | Troubleshooting/Management Strategy |
| Direct effect of the sigma-1 receptor agonist on intestinal secretion or motility. | - Dose Reduction: The most immediate step is to determine if the effect is dose-dependent. A dose-response study for the diarrheal effect should be conducted. - Vehicle Control: Ensure that the vehicle used to dissolve the agonist is not causing the diarrhea. Administer the vehicle alone to a control group. - Supportive Care: Provide adequate hydration and electrolyte supplementation to prevent dehydration in affected animals. |
| Alteration of gut microbiota. | - Fecal Analysis: Collect fecal samples for microbiome analysis to determine if there are significant shifts in the gut bacterial population. - Probiotics/Fecal Microbiota Transplant (FMT): In some experimental contexts, co-administration of probiotics or performing FMT from healthy donors may help stabilize the gut microbiome. |
Issue 2: Animals are showing signs of constipation (reduced fecal output, hard, dry pellets).
| Potential Cause | Troubleshooting/Management Strategy |
| Inhibition of gastrointestinal transit by the sigma-1 receptor agonist. | - Dose-Response Assessment: Evaluate if the constipating effect is dose-dependent. - GI Transit Study: Perform a charcoal meal test to quantify the delay in intestinal transit.[8][9][10] - Dietary Modification: Ensure the diet has adequate fiber and provide free access to water. In some cases, a high-fiber diet may be considered. |
| Indirect effects on feeding and drinking behavior. | - Monitor Food and Water Intake: Quantify daily food and water consumption to rule out dehydration or reduced food intake as the primary cause of constipation. |
Issue 3: Animals are consuming kaolin, suggesting nausea.
| Potential Cause | Troubleshooting/Management Strategy |
| The sigma-1 receptor agonist is inducing a state of malaise or nausea. | - Kaolin Intake Quantification: Implement a pica assessment protocol to quantify the extent of kaolin consumption as a measure of nausea.[3][4][5][6][7] - Dose Adjustment: Determine if the pica behavior is dose-dependent and identify a therapeutic window with minimal nausea. - Anti-emetic Co-administration: In mechanistic studies, co-administration with known anti-emetic drugs (e.g., 5-HT3 antagonists) could help elucidate the pathways involved, though this may confound the primary study outcomes. |
Data Presentation
As there is limited quantitative data in the literature on the gastrointestinal side effects of sigma-1 receptor agonists, the following tables are presented with hypothetical data to illustrate how such findings could be structured.
Table 1: Hypothetical Effect of Sigma-1 Receptor Agonist 'Compound X' on Gastrointestinal Transit in Mice.
| Treatment Group | Dose (mg/kg) | N | Intestinal Transit (% of total length) | p-value vs. Vehicle |
| Vehicle | - | 10 | 65.4 ± 5.2 | - |
| Compound X | 1 | 10 | 62.1 ± 6.8 | >0.05 |
| Compound X | 5 | 10 | 45.3 ± 4.9 | <0.05 |
| Compound X | 10 | 10 | 30.7 ± 3.5 | <0.01 |
Table 2: Hypothetical Kaolin Consumption (Pica) in Rats Following Administration of Sigma-1 Receptor Agonist 'Compound Y'.
| Treatment Group | Dose (mg/kg) | N | 24-hour Kaolin Intake (g) | p-value vs. Vehicle |
| Vehicle | - | 8 | 0.2 ± 0.1 | - |
| Compound Y | 0.5 | 8 | 0.4 ± 0.2 | >0.05 |
| Compound Y | 1 | 8 | 2.5 ± 0.8 | <0.05 |
| Compound Y | 2 | 8 | 5.1 ± 1.2 | <0.01 |
Experimental Protocols
Protocol 1: Charcoal Meal Test for Gastrointestinal Transit in Mice
Materials:
-
5% charcoal suspension in 10% gum arabic
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Administer the sigma-1 receptor agonist or vehicle at the desired dose and route.
-
At a predetermined time after drug administration (e.g., 30 minutes), administer the charcoal meal (0.1 ml/10 g body weight) via oral gavage.
-
After a set period (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.[8]
-
Immediately dissect the abdomen and carefully remove the small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching and measure its total length.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Protocol 2: Kaolin Intake (Pica) Assay in Rats
Materials:
-
Kaolin clay pellets
-
Standard rat chow
-
Metabolic cages or cages that allow for the separation and measurement of spilled food and kaolin.
Procedure:
-
Acclimatize rats to individual housing and the presence of two food containers, one with standard chow and one with kaolin pellets, for several days before the experiment.[4][7]
-
Establish a baseline of daily chow and kaolin intake for each rat.
-
On the day of the experiment, weigh the chow and kaolin pellets before placing them in the cage.
-
Administer the sigma-1 receptor agonist or vehicle.
-
Over the next 24 hours (or other desired time frame), monitor the animals.
-
At the end of the period, weigh the remaining chow and kaolin, accounting for any spillage, to determine the amount consumed.[4][7]
-
An increase in kaolin consumption in the drug-treated group compared to the vehicle group is indicative of pica.[3]
Visualizations
Caption: Sigma-1 Receptor Signaling Cascade.
Caption: Troubleshooting Workflow for GI Side Effects.
References
- 1. The role of nausea in food intake and body weight suppression by peripheral GLP-1 receptor agonists, exendin-4 and liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist–Induced Nausea and Emesis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pica behavior of laboratory rats (Rattus norvegicus domestica): Nauseated animals ingest kaolin, zeolite, bentonite, but not calcium carbonate chalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapy-induced kaolin intake is increased by lesion of the lateral parabrachial nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of transit rates in the large intestine of mice following treatment with a CGRP antibody, CGRP receptor antibody, and small molecule CGRP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 14. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antidiarrhoeal properties of a novel sigma ligand (JO 2871) on toxigenic diarrhoea in mice: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (+)-Igmesine Hydrochloride and PRE-084 as Sigma-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent sigma-1 receptor (σ1R) agonists: (+)-Igmesine hydrochloride and PRE-084. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles, supported by experimental data, to inform future research and therapeutic development.
Introduction to Sigma-1 Receptor Agonists
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses, calcium homeostasis, and the modulation of various neurotransmitter systems.[1][2][3][4] Agonism at the σ1R has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and neuropathic pain.[2][5] this compound and PRE-084 are two well-characterized selective σ1R agonists that have been instrumental in elucidating the therapeutic potential of targeting this receptor.
Comparative Data Presentation
The following tables summarize the quantitative data available for this compound and PRE-084, facilitating a direct comparison of their binding affinities and in vivo efficacy.
Table 1: Receptor Binding Affinity
| Compound | Target | Radioligand | Tissue/Cell Line | Ki / KD / IC50 (nM) | Reference |
| This compound | σ1 Receptor | Rat Brain Membrane | IC50: 39 ± 8 | [6] | |
| σ1 Receptor | KD: 19.1 | ||||
| σ2 Receptor | IC50 > 1000 | ||||
| PRE-084 | σ1 Receptor | Ki: 2.2 | [1][2] | ||
| σ2 Receptor | Ki: 13091 | [1][2] | |||
| σ1 Receptor | IC50: 44 | [1][3][7][8][9] | |||
| PCP Receptor | IC50 > 100,000 | [1][3] |
Table 2: In Vivo Efficacy
| Compound | Model | Species | Endpoint | Effective Dose Range | Reference |
| This compound | Global Cerebral Ischemia | Gerbil | Neuroprotection (neuronal survival) | 50, 75, 100 mg/kg (p.o.) | [10] |
| NMDA-induced cGMP increase | Inhibition | IC50 ≈ 100 nM | [11] | ||
| PRE-084 | Forced Swim Test | Mouse | Antidepressant-like effect (reduced immobility) | 0.5 - 5 mg/kg (i.p.) | |
| Citric acid-induced cough | Guinea Pig | Antitussive effect | 5 mg/kg (i.p.), 1 mg/ml (aerosol) | [1] | |
| Spontaneous alternation deficits (CO or trimethyltin (B158744) intoxication) | Rodent | Reversal of cognitive deficits | 1 mg/kg | [1] | |
| Embolic Stroke | Rat | Neuroprotection (reduced infarct volume) | Not specified | [1] | |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse | Improved motor function and survival | Not specified | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Igmesine Hydrochloride and SA4503 in Preclinical Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two sigma-1 receptor (σ1R) agonists, (+)-Igmesine hydrochloride and SA4503 (cutamesine), in various preclinical models of neurodegeneration. Both compounds have demonstrated neuroprotective potential, primarily through their action on the σ1R, a chaperone protein at the mitochondria-associated endoplasmic reticulum (ER) membrane involved in regulating cellular stress responses. This document synthesizes available quantitative data, outlines experimental methodologies, and visualizes key signaling pathways to facilitate an objective evaluation of their respective therapeutic profiles.
Quantitative Efficacy Comparison
The following tables summarize the neuroprotective effects of this compound and SA4503 across different models of neurodegeneration, including Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and cerebral ischemia.
Table 1: Efficacy in Alzheimer's Disease and Cognitive Deficit Models
| Compound | Model | Species | Dosage | Key Findings | Reference |
| This compound | Scopolamine-induced amnesia | Rat | 0.25-16 mg/kg, i.p. | Improved cognitive function. | [1] |
| Prenatal cocaine exposure | Rat | 0.1-1 mg/kg, i.p. | Reversed learning deficits. | ||
| SA4503 | Scopolamine-induced memory impairment | Rat | 0.05, 0.1, or 0.25 mg/kg, p.o. | Reduced memory impairment. | |
| Basal forebrain lesion | Rat | 0.1-0.5 mg/kg/day, p.o. | Ameliorated spatial learning deficits. | ||
| Dizocilpine-induced memory deficits | Mouse | 0.03-1 mg/kg, s.c. | Attenuated memory deficits.[2] |
Table 2: Efficacy in Amyotrophic Lateral Sclerosis (ALS) Models
| Compound | Model | Species | Dosage | Key Findings | Reference |
| SA4503 | SOD1G93A | Mouse | 1 mg/kg | Significantly extended survival time.[3] | [3] |
| SOD1G93A | Mouse | 0.25 mg/kg & 1 mg/kg | Tended to improve motor function and preserved neuromuscular junctions, but did not significantly improve motor neuron survival in one study.[4] | [4] | |
| SOD1G93A -induced cell death (in vitro) | Mouse motor neuron cells (NSC34) | 1-10µM | Reduced cell death in a concentration-dependent manner.[3] | [3] |
Table 3: Efficacy in Cerebral Ischemia Models
| Compound | Model | Species | Dosage | Key Findings | Reference |
| This compound | Global cerebral ischemia | Gerbil | 50, 75, and 100 mg/kg, p.o. | Significant protection against ischemia-induced neuronal death in the CA1 region (P < 0.03-0.005).[1][5] | [1][5] |
| SA4503 | Asphyxia cardiac arrest | Rat | 1 mg/kg and 2.5 mg/kg | Improved neurological outcomes and reduced neuronal apoptosis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for critical evaluation and potential replication.
Global Cerebral Ischemia Model with this compound
Objective: To assess the neuroprotective effects of this compound on neuronal death following global cerebral ischemia.
Animal Model: Male Mongolian gerbils.
Procedure:
-
Induction of Ischemia: Anesthetize gerbils. Make a midline ventral neck incision and expose both common carotid arteries. Occlude both arteries with aneurysm clips for 5 minutes to induce global cerebral ischemia. Release the clips to allow reperfusion. Sham-operated animals undergo the same surgical procedure without arterial occlusion.
-
Drug Administration: Administer this compound orally at doses of 25, 50, 75, or 100 mg/kg at 1, 24, and 48 hours post-occlusion. The control group receives a vehicle.
-
Histological Evaluation: At 96 hours post-surgery, perfuse the animals with a fixative solution. Collect the brains and process for histological staining (e.g., cresyl violet) to assess neuronal viability.
-
Quantification of Neuronal Death: Count the number of viable neurons in the hippocampal CA1 region. Compare the neuronal counts between the vehicle-treated ischemic group and the this compound-treated groups to determine the extent of neuroprotection.[5]
Experimental Workflow for Global Cerebral Ischemia Model
SOD1G93A Mouse Model of ALS with SA4503
Objective: To evaluate the effect of SA4503 on disease progression and survival in a transgenic mouse model of ALS.
Animal Model: Male SOD1G93A transgenic mice.
Procedure:
-
Animal Husbandry and Genotyping: House SOD1G93A mice and their wild-type littermates under standard conditions. Confirm genotype by PCR analysis.
-
Drug Administration: Begin daily intraperitoneal (i.p.) injections of SA4503 (e.g., 1 mg/kg) or vehicle at a presymptomatic age (e.g., 5 weeks of age).
-
Monitoring Disease Progression:
-
Onset of Disease: Monitor mice daily for the onset of neurological symptoms such as tremor or hindlimb weakness. The age at which these symptoms first appear is recorded as the onset of the disease.
-
Motor Function: Assess motor function weekly using tests such as the rotarod test to measure motor coordination and balance.
-
Survival: Monitor survival daily. The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds when placed on its side.
-
-
Data Analysis: Compare the age of onset, motor performance over time, and median survival duration between the SA4503-treated and vehicle-treated groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).[3][4]
Experimental Workflow for SOD1G93A ALS Model
Signaling Pathways
Both this compound and SA4503 exert their neuroprotective effects primarily through the activation of the sigma-1 receptor. The diagrams below illustrate the key downstream signaling pathways modulated by these σ1R agonists.
General Sigma-1 Receptor Signaling Pathway in Neuroprotection
Activation of the σ1R by agonists like this compound and SA4503 leads to its dissociation from the binding immunoglobulin protein (BiP) at the mitochondria-associated ER membrane. This allows the σ1R to translocate and interact with various downstream targets, ultimately promoting cell survival and resilience to stress.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. SA4503, a novel cognitive enhancer with sigma1 receptor agonist properties, facilitates NMDA receptor-dependent learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SA4503, a sigma-1 receptor agonist, suppresses motor neuron damage in in vitro and in vivo amyotrophic lateral sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]
- 5. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antidepressant Effects of (+)-Igmesine Hydrochloride and SSRIs
In the landscape of antidepressant drug development, exploring novel mechanisms of action beyond the classic monoaminergic systems is a critical pursuit. This guide provides a detailed, head-to-head comparison of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), the most widely prescribed class of antidepressants. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.
Mechanism of Action: Two Distinct Pathways
The fundamental difference between this compound and SSRIs lies in their primary molecular targets and the subsequent signaling cascades they initiate.
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, including well-known drugs like fluoxetine (B1211875), sertraline, and escitalopram, exert their therapeutic effects by selectively blocking the serotonin transporter (SERT).[1][2][3][4] This transporter is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[2][5] By inhibiting this reuptake process, SSRIs increase the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.[2][4] While this is the primary mechanism, the therapeutic effects often have a delayed onset of 2-4 weeks, suggesting that downstream adaptive changes, such as the desensitization of 5-HT1A autoreceptors and alterations in gene expression, are crucial for their antidepressant action.[5][6]
This compound: this compound represents a departure from the monoamine hypothesis of depression. It is a selective agonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[7][8] Unlike SSRIs, Igmesine (B115768) does not directly interact with monoamine transporters.[9] Its mechanism is linked to the modulation of various downstream signaling pathways. Activation of the σ1 receptor by Igmesine can potentiate N-methyl-D-aspartate (NMDA) receptor activity and modulate intracellular calcium (Ca2+) mobilization, which are critical for neuronal plasticity and cell survival.[7][9][10] The antidepressant-like effects of Igmesine are thought to stem from its ability to restore cellular homeostasis and modulate glutamatergic and neurotrophic systems.[11][12]
Preclinical Antidepressant-Like Efficacy
The antidepressant potential of both compound classes has been extensively evaluated in rodent models of depression. These models utilize behavioral despair and anhedonia paradigms to predict clinical efficacy.
Key Preclinical Findings:
-
Forced Swim Test (FST): In the FST, a measure of behavioral despair, both SSRIs and (+)-Igmesine have demonstrated antidepressant-like effects by reducing immobility time.[10][12] This suggests that both compounds can promote active coping strategies in response to acute stress.
-
Novelty-Suppressed Feeding Test (NSFT): This test is sensitive to chronic, but not acute, antidepressant treatment, mirroring the therapeutic timeline in humans.[13] Chronic administration of SSRIs like fluoxetine has been shown to decrease the latency to eat in a novel environment, an anxiolytic and antidepressant-like effect.[13] While direct comparative data is limited, the known efficacy of σ1 agonists in models of stress and anxiety suggests potential benefits in this paradigm.
-
Sucrose (B13894) Preference Test (SPT): This test measures anhedonia, a core symptom of depression, by assessing a rodent's preference for a sweetened solution over water. A reduced preference for sucrose is considered an anhedonic-like state, which can be reversed by chronic antidepressant treatment.[14][15][16]
Comparative Preclinical Data Summary
| Parameter | This compound | SSRIs (e.g., Fluoxetine) |
| Primary Target | Sigma-1 (σ1) Receptor | Serotonin Transporter (SERT) |
| Forced Swim Test | Reduced immobility time[10][12] | Reduced immobility time |
| Neurochemical Effect | Downregulation of β-adrenergic receptors; No significant effect on 5-HT or NE uptake[9] | Potent inhibition of 5-HT uptake; Downregulation of β-adrenergic receptors[9] |
| NMDA Pathway | Blocks NMDA-induced cGMP increase[9] | Indirect modulation |
Clinical Evidence and Development Status
While SSRIs are a cornerstone of depression treatment, the clinical development of this compound has followed a different trajectory.
SSRIs: SSRIs are approved worldwide and are recommended as a first-line treatment for moderate to severe depression.[1] Six major SSRIs are currently marketed: fluoxetine, citalopram, escitalopram, paroxetine, sertraline, and fluvoxamine.[3] Their efficacy over placebo is established, although the clinical significance can be modest for some individuals.[1] Head-to-head trials comparing different antidepressants have found small but sometimes clinically relevant differences in efficacy and acceptability.[17]
This compound: The clinical journey of Igmesine has been more challenging. Early phase II clinical trials showed promising results, with Igmesine (25 mg/day) demonstrating comparable efficacy to fluoxetine (20 mg/day) and superiority over placebo in certain patient subsets.[8][12] However, a larger phase III trial failed to demonstrate statistically significant efficacy for depression, which led to the discontinuation of its clinical development.[7][18]
Comparative Clinical Data Summary
| Parameter | This compound | SSRIs |
| Development Status | Development discontinued (B1498344) after Phase III trials[7][18] | Widely approved and prescribed first-line agents[1] |
| Clinical Efficacy | Showed efficacy comparable to fluoxetine in Phase II, but failed to meet endpoints in Phase III[8][18] | Established efficacy for major depressive disorder and anxiety disorders[1][2] |
| Reported Side Effects | Adverse events reported in 50-62% of patients in one trial, but specifics are not widely published[8] | Common side effects include nausea, headache, insomnia/somnolence, and sexual dysfunction[2] |
Receptor Binding Profiles and Side Effects
The specificity of a drug for its target is a key determinant of its efficacy and side effect profile.
Receptor Binding Affinity
| Compound/Class | Primary Target Affinity | Other Notable Affinities |
| (+)-Igmesine | σ1 Receptor (KD = 19.1 nM) | Low affinity for σ2 receptors (IC50 > 1000 nM); Weak inhibitor of 5-HT uptake |
| SSRIs | Serotonin Transporter (SERT) | Varies by drug. Paroxetine has some affinity for muscarinic receptors; Sertraline has moderate affinity for the dopamine (B1211576) transporter.[19] |
Side Effect Comparison The side effect profile of SSRIs is well-documented and stems from the widespread role of serotonin in the body. Common side effects include gastrointestinal upset, sleep disturbances, and sexual dysfunction.[2] A rare but serious risk is serotonin syndrome, which can occur when SSRIs are combined with other serotonergic drugs.[2]
For (+)-Igmesine, detailed side effect data is less available due to its discontinued development. One study noted adverse events in 50% (25 mg/day dose) and 62% (100 mg/day dose) of patients, compared to 66% for fluoxetine and 53% for placebo, but the specific types and frequencies of these events were not published.[7][8]
Experimental Protocols
Reproducibility in preclinical research is paramount. Below are standardized methodologies for key behavioral assays used to evaluate antidepressant-like activity.
Forced Swim Test (FST) The FST is a widely used screen for potential antidepressant drugs based on the principle of behavioral despair.[20][21]
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) is filled with water (24-30°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm).[21]
-
Procedure: The test is typically conducted over two days. On day one (pre-test), the animal is placed in the water for a 15-minute session.[22] Twenty-four hours later, following drug administration, the animal is placed back in the cylinder for a 5-minute test session.[22]
-
Data Analysis: The 5-minute session is recorded and scored for time spent in three behaviors: immobility (making only movements necessary to keep the head above water), swimming, and climbing. A reduction in immobility time is indicative of an antidepressant-like effect.[22]
Novelty-Suppressed Feeding Test (NSFT) This test assesses anxiety- and depression-like behavior based on the conflict between the drive to eat and the fear of a novel, brightly lit environment.[13][23]
-
Apparatus: A large, open-field arena (e.g., 50x50 cm) with a single food pellet placed on a white platform in the center. The arena is brightly illuminated.
-
Procedure: Mice are food-deprived for 24 hours prior to the test.[13] On the test day, the mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded over a set period (e.g., 10 minutes).
-
Data Analysis: The primary measure is the latency to take the first bite of the food.[13] A shorter latency is interpreted as a reduction in anxiety and an antidepressant-like effect. Total food consumed in the home cage immediately after the test is also measured to control for appetite effects.
Sucrose Preference Test (SPT) The SPT is a measure of anhedonia, or the inability to experience pleasure.[14][16]
-
Apparatus: The test is conducted in the animal's home cage.
-
Procedure: Animals are habituated to two drinking bottles for several days.[15] Following habituation, they are presented with two pre-weighed bottles: one containing plain water and the other a 1% sucrose solution.[15] The test typically runs for 24-48 hours, and the position of the bottles is switched halfway through to prevent side preference.[15]
-
Data Analysis: The amount of liquid consumed from each bottle is measured by weight. Sucrose preference is calculated as: (Weight of sucrose solution consumed / Total weight of liquid consumed) x 100. A higher percentage indicates a greater preference and a reduction in anhedonic-like behavior.[15]
Conclusion
The comparison between this compound and SSRIs highlights a critical divergence in antidepressant drug development strategies. SSRIs represent the refinement of the monoamine hypothesis, offering proven, albeit moderately effective, first-line treatments by targeting the serotonin system.[1][3] Their mechanism is well-understood, but they are accompanied by a distinct side effect profile linked to their systemic serotonergic action.[2]
In contrast, this compound embodies the search for novel, non-monoaminergic targets. Its action as a σ1 receptor agonist offers a fundamentally different approach, focusing on intracellular signaling, calcium homeostasis, and neuroplasticity.[7][10] While preclinical studies and early clinical trials were promising, its failure to meet primary endpoints in a pivotal Phase III trial halted its development for depression.[7][18]
For researchers and drug developers, this comparison underscores several key points:
-
Target Diversity: The σ1 receptor remains a viable and intriguing target for neuropsychiatric disorders, distinct from classic neurotransmitter transporters. The challenges faced by Igmesine do not necessarily invalidate the target itself.
-
Translational Challenges: The discrepancy between Igmesine's Phase II and Phase III trial results highlights the significant challenge of translating promising early-stage findings into late-stage clinical success.
-
Future Directions: Future research may focus on identifying patient populations that could specifically benefit from σ1 receptor modulation or exploring the therapeutic potential of other σ1 ligands with different pharmacological properties. While SSRIs will likely remain a mainstay of depression treatment, the pursuit of novel mechanisms, as exemplified by the story of Igmesine, is essential for developing the next generation of more effective and better-tolerated antidepressants.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 3. Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review [mdpi.com]
- 4. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]
- 5. ClinPGx [clinpgx.org]
- 6. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. samuelslab.com [samuelslab.com]
- 14. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
- 15. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 16. conductscience.com [conductscience.com]
- 17. Comparison of 21 Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Igmesine - Wikipedia [en.wikipedia.org]
- 19. droracle.ai [droracle.ai]
- 20. lasa.co.uk [lasa.co.uk]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. researchgate.net [researchgate.net]
- 23. transpharmation.com [transpharmation.com]
Validating the Neuroprotective Effects of (+)-Igmesine Hydrochloride: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of the selective sigma-1 receptor agonist, (+)-Igmesine hydrochloride, against alternative neuroprotective agents in established in vitro models of neuronal injury. While direct comparative in vitro data for this compound is limited in publicly available literature, this guide utilizes data from the well-characterized selective sigma-1 receptor agonist, PRE-084, as a proxy to facilitate a comparative analysis against prominent NMDA receptor antagonists, Dizocilpine (MK-801) and Memantine (B1676192).
The data presented herein is collated from multiple studies to offer a comprehensive overview of the potential efficacy of these compounds in mitigating neuronal damage induced by oxygen-glucose deprivation (OGD), a model for ischemic injury, and glutamate-induced excitotoxicity.
Comparative Efficacy in In Vitro Neuroprotection Models
The following tables summarize the quantitative data on the neuroprotective effects of a selective sigma-1 receptor agonist (PRE-084, as a proxy for this compound) and NMDA receptor antagonists (Dizocilpine and Memantine) in primary neuronal cell cultures.
Oxygen-Glucose Deprivation (OGD) Model
| Compound Class | Compound | Concentration | Assay | Endpoint | Neuroprotective Effect |
| Sigma-1 Receptor Agonist | PRE-084 | 1 µM | Cell Viability | Increased cell survival | Partial protection against OGD-induced cell death |
| 10 µM | Cell Viability | Increased cell survival | Significant reduction in neuronal death | ||
| NMDA Receptor Antagonist | Dizocilpine (MK-801) | 10 µM | LDH Release | Decreased LDH release | Significant attenuation of OGD-induced cytotoxicity.[1] |
| 10 µM | Cell Viability (Trypan Blue) | Increased cell survival | Significant reduction in neuronal death.[1] | ||
| NMDA Receptor Antagonist | Memantine | 1 µM | Cell Viability (MTT) | Increased cell viability | Partial protection against OGD-induced cell death.[2] |
| 10 µM | Mitochondrial Membrane Potential | Attenuation of depolarization | Restoration of mitochondrial membrane potential.[3][4] | ||
| 10 µM | ROS Production | Decreased ROS levels | Significant reduction in reactive oxygen species.[4] |
Glutamate-Induced Excitotoxicity Model
| Compound Class | Compound | Concentration | Assay | Endpoint | Neuroprotective Effect |
| Sigma-1 Receptor Agonist | PRE-084 | 0.1 µg/g (in vivo priming for in vitro) | Morphological Assessment | Preservation of neuronal morphology | Partial protection against glutamate-induced changes.[5] |
| 10 µM | Caspase-3 Activation | Decreased activation | Reduction in apoptotic markers.[5] | ||
| NMDA Receptor Antagonist | Dizocilpine (MK-801) | 1 µM | Mitochondrial Membrane Potential (Rhodamine-123) | Prevention of depolarization | Complete prevention of glutamate-induced mitochondrial depolarization.[6] |
| 10 µM | Cell Viability | Increased cell survival | Significant rescue from glutamate-induced cell death.[7] | ||
| NMDA Receptor Antagonist | Memantine | 1 µM | Cell Viability (MTT) | Increased cell viability | Partial protection from NMDA-induced toxicity.[8] |
| 5 µM | LDH Release | Decreased LDH release | Dose-dependent inhibition of glutamate-induced cell death.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathway of Sigma-1 Receptor Agonist Neuroprotection
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The protective effects of memantine against inflammation and impairment of endothelial tube formation induced by oxygen-glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protective effects of memantine against inflammation and impairment of endothelial tube formation induced by oxygen-glucose deprivation/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
A Comparative Guide to the Reproducibility and Cross-Validation of Behavioral Studies Involving (+)-Igmesine Hydrochloride
For researchers and drug development professionals, the reproducibility and cross-validation of preclinical behavioral studies are paramount for advancing novel therapeutics. This guide provides a comprehensive comparison of the behavioral effects of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, with alternative compounds. It delves into the experimental data, protocols, and factors influencing the consistency of its observed effects. While clinical development of Igmesine (B115768) for depression has been discontinued, its utility in preclinical models for cognitive enhancement remains a subject of interest.[1]
Comparative Efficacy of this compound and Alternatives
This compound has demonstrated cognitive benefits in various preclinical models.[1] Its primary mechanism of action is through the activation of the σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which modulates a range of downstream signaling pathways. This section compares the quantitative data from behavioral studies on Igmesine with other σ1 receptor agonists and commonly used antidepressants.
Table 1: Comparison of this compound and Other Sigma-1 Receptor Agonists in Behavioral Models
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings | Reference |
| This compound | Rat (Scopolamine-induced amnesia) | Cognitive function | 0.25-16 mg/kg, i.p. | Improved cognitive function. | (Earley et al., 1991)[1] |
| SAMP8 mice (Accelerated aging) | Cognitive function | 0.1-3 mg/kg, s.c. | Improved cognitive function. | (Maurice et al., 1996)[1] | |
| Rat (Prenatally exposed to cocaine) | Learning and memory | 0.1-1 mg/kg, i.p. | Reversed learning deficits.[2] | (Meunier and Maurice, 2004)[1] | |
| Mouse (Chronic alcohol consumption) | Cognitive function | Not specified | Improved cognitive functions. | (Meunier et al., 2006)[1] | |
| Swiss mice | Forced Swim Test (FST) | Not specified | Abolished antidepressant-like action in the presence of a Ca2+ chelator.[3][4] | (Urani et al., 2002)[3][4] | |
| PRE-084 | Not specified | Mesolimbic dopamine (B1211576) levels | 0.32–10 mg/kg i.v. | Increased dopamine levels.[5] | Not specified |
| Not specified | Conditioned Fear Stress (CFS) | Not specified | Decreased immobility in a BD1047- and σ1-KO-sensitive manner.[6] | Not specified | |
| Blarcamesine (B1667132) (ANAVEX2-73) | FXS mice | Open field, Contextual fear conditioning, Marble-burying | Not specified | Normalized hyperactivity and associative learning, improved anxiety/perseverative behavior.[7] | Not specified |
Table 2: Comparison of this compound with Standard Antidepressants
| Compound | Mechanism of Action | Behavioral Test | Key Findings with σ1 Receptor Involvement | Reference |
| This compound | Selective σ1 receptor agonist | Forced Swim Test (FST), Conditioned Fear Stress (CFS) | Antidepressant-like effects blocked by σ1 antagonist BD1047 and in σ1-KO mice.[6] | Not specified |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | FST | Effective in FST, but effect not blocked by σ1 antagonist or in σ1-KO mice.[6] | Not specified |
| Sertraline | SSRI | FST, CFS | Effective in both tests; CFS effect was sensitive to σ1 antagonist and σ1-KO.[6] | Not specified |
| Fluvoxamine | SSRI | FST, CFS | Effective in CFS in a σ1-dependent manner.[6] | Not specified |
| Desipramine | Tricyclic Antidepressant (TCA) | FST | Effective in FST, but effect not blocked by σ1 antagonist or in σ1-KO mice.[6] | Not specified |
| Amitriptyline | TCA | FST, CFS | Effective in both tests, but effects were not σ1-dependent.[6] | Not specified |
Experimental Protocols
The reproducibility of behavioral studies is highly dependent on the meticulous implementation of experimental protocols. Below are detailed methodologies for key experiments involving this compound.
Forced Swim Test (FST)
-
Objective: To assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water.
-
Procedure:
-
Mice are individually placed in a transparent glass cylinder (25 cm high, 10 cm in diameter) containing water at 23-25°C to a depth of 10 cm.
-
The duration of immobility is recorded during the last 4 minutes of a 6-minute session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at specified doses prior to the test.
-
Data Analysis: The total duration of immobility is compared between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Scopolamine-Induced Amnesia Model
-
Objective: To evaluate the cognitive-enhancing effects of a substance in a model of cholinergic deficit-induced amnesia.
-
Animals: Rats.[1]
-
Procedure:
-
Animals are trained on a memory task (e.g., passive avoidance, Morris water maze).
-
Shortly before the retention test, animals are administered scopolamine (B1681570) to induce amnesia.
-
This compound or vehicle is administered prior to the scopolamine injection.
-
-
Data Analysis: Performance in the memory task (e.g., latency to enter a dark compartment, time to find a hidden platform) is compared across treatment groups.
Factors Influencing Reproducibility
Several factors can influence the reproducibility of behavioral studies.[8][9] In the context of this compound research, these include:
-
Animal Strain and Species: Different rodent strains can exhibit varying sensitivities to drugs and baseline performances in behavioral tasks.[8]
-
Experimental Conditions: Factors such as the light-dark cycle, housing conditions, and handling by the experimenter can significantly impact behavioral outcomes.[8]
-
Drug Administration Protocol: The dose, route of administration, and timing of drug delivery relative to the behavioral test are critical variables.
-
Pathological State: The effects of σ1 receptor ligands are often more pronounced in pathological conditions, as they may not significantly impact learning and memory in healthy control animals.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in studying this compound, the following diagrams are provided.
Caption: Signaling pathway of this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 4. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological interaction with the sigma1 (σ1)-receptor in the acute behavioral effects of antidepressants. | Semantic Scholar [semanticscholar.org]
- 7. Effects of the sigma-1 receptor agonist blarcamesine in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sigma-1 Receptor Binding Affinities: (+)-Igmesine Hydrochloride Versus Other Ligands
For researchers and professionals in drug development, understanding the binding affinity of a compound to its target receptor is a critical first step in preclinical evaluation. This guide provides a comparative analysis of the sigma-1 (σ1) receptor binding affinity of (+)-Igmesine hydrochloride against a panel of other well-characterized ligands. All quantitative data is presented in a clear, tabular format, and detailed experimental methodologies are provided to support the presented data.
This compound is a selective σ1 receptor ligand with a reported dissociation constant (K D ) of 19.1 nM.[1][2] Its high affinity and selectivity, with little to no activity at σ2 receptors (IC50 > 1000 nM), have made it a valuable tool in neuroscience research, particularly in studies related to neuroprotection and antidepressant effects.[1][3] This guide will contextualize the binding affinity of (+)-Igmesine by comparing it to other common σ1 receptor ligands.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (K i /K D ) of this compound and other selected ligands for the σ1 receptor. Lower K i /K D values indicate higher binding affinity.
| Ligand | K i /K D (nM) | Receptor Subtype Selectivity | Reference(s) |
| This compound | 19.1 (K D ) | Highly selective for σ1 over σ2 (IC50 > 1000 nM) | [1][2] |
| (+)-Pentazocine | 3.1 - 8 | Selective for σ1 over σ2 | [4] |
| Haloperidol | 1.1 - 3.0 | Binds to σ1, σ2, and dopamine (B1211576) D2 receptors | [5][6] |
| 1,3-di-o-tolyl-guanidine (DTG) | 35.5 | Non-selective, binds to both σ1 and σ2 | [7] |
| PRE-084 | 44 (IC50) | Highly selective σ1 agonist | [8] |
| SA4503 (Cutamesine) | 17.4 (IC50) | Selective for σ1 over σ2 | [9] |
| Fluvoxamine | < 100 | Binds to σ1 and is a selective serotonin (B10506) reuptake inhibitor (SSRI) | [10] |
| Siramesine | 17 (IC50) | Higher affinity for σ2 (IC50 = 0.12 nM) | [8] |
| 4-IBP | 1.7 | High affinity for σ1 | [9] |
| S1RA | 17.0 | Selective for σ1 over σ2 | [9] |
Experimental Protocols
The binding affinity data presented in this guide are primarily determined through competitive radioligand binding assays. Below is a detailed, generalized protocol for such an assay targeting the σ1 receptor.
Objective: To determine the binding affinity (K i ) of a test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: Typically --INVALID-LINK---pentazocine, a selective σ1 receptor agonist.[11]
-
Membrane Preparation: Homogenates from tissues with high σ1 receptor expression, such as guinea pig liver or brain, or from cell lines engineered to overexpress the human σ1 receptor.[11][12]
-
Test Compounds: Including this compound and other ligands for comparison.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known σ1 ligand (e.g., 10 µM haloperidol) to determine the amount of non-specific binding of the radioligand.[8]
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., a concentration close to its K D value), and varying concentrations of the test compound.
-
For total binding, add only the membrane preparation and the radioligand.
-
For non-specific binding, add the membrane preparation, the radioligand, and a high concentration of an unlabeled σ1 ligand (e.g., haloperidol).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K i value using the Cheng-Prusoff equation: K i = IC50 / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.
-
Visualizing Methodologies and Comparisons
To further clarify the experimental workflow and the relationships between the compared ligands, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Relative binding affinities of various sigma-1 ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Side effect profile of (+)-Igmesine hydrochloride compared to other psychoactive compounds
For Researchers, Scientists, and Drug Development Professionals
(+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, has been a subject of interest for its potential psychoactive properties, particularly as an antidepressant. However, a comprehensive understanding of its side effect profile in comparison to established psychoactive compounds remains a critical area of investigation for the scientific community. This guide provides a comparative analysis of the available safety data for this compound against well-characterized psychoactive drug classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).
Overview of this compound Safety Data
Clinical development of this compound, also known as JO-1784, was discontinued (B1498344) due to marketing considerations, and as a result, detailed public data on its side effect profile from Phase II and Phase III trials are limited. Available information suggests that in a Phase III trial for major depressive disorder, adverse events were more frequently observed at a 100 mg dose compared to a 25 mg dose. Notably, no patients discontinued the trial due to these adverse events, suggesting a generally tolerable profile within the studied population. However, the specific types and frequencies of these adverse events have not been extensively published.[1]
Comparative Side Effect Profiles: SSRIs and TCAs
In contrast to the limited data for this compound, the side effect profiles of SSRIs and TCAs are well-documented through extensive clinical use and numerous studies. The following tables summarize the common and less common adverse effects associated with these established classes of antidepressants.
Table 1: Common Side Effects of SSRIs and TCAs
| Side Effect Category | Selective Serotonin Reuptake Inhibitors (SSRIs) | Tricyclic Antidepressants (TCAs) |
| Gastrointestinal | Nausea, vomiting, diarrhea, constipation, dry mouth, loss of appetite.[2][3] | Dry mouth, constipation.[4][5][6] |
| Neurological | Headache, dizziness, drowsiness or insomnia, agitation, anxiety, tremors.[2][3] | Drowsiness, dizziness, blurred vision, confusion (especially in the elderly).[4][5][6] |
| Autonomic | Increased sweating.[2][3] | Orthostatic hypotension (a drop in blood pressure upon standing), urinary retention.[4][5][7] |
| Metabolic/Endocrine | Weight gain or loss, changes in libido, difficulty achieving orgasm, erectile dysfunction.[1][2][3] | Weight gain, sexual dysfunction.[4][6] |
| Cardiovascular | --- | Increased heart rate, potential for abnormal heart rhythms.[4][7] |
Table 2: Less Common but Serious Side Effects of SSRIs and TCAs
| Side Effect Category | Selective Serotonin Reuptake Inhibitors (SSRIs) | Tricyclic Antidepressants (TCAs) |
| Neurological | Serotonin syndrome (confusion, agitation, rapid heart rate), extrapyramidal symptoms (movement problems), seizures.[2][3] | Seizures, delirium.[4][6][7] |
| Hematological | Increased risk of bleeding.[3] | --- |
| Electrolyte Imbalance | Hyponatremia (low sodium levels), particularly in the elderly.[2] | --- |
| Cardiovascular | --- | Cardiac toxicity in overdose.[7] |
| Psychiatric | Increased suicidal thinking and behavior in children and adolescents.[4] | Increased suicidal thinking and behavior in children and adolescents.[4] |
Experimental Protocols for Assessing Side Effects
The evaluation of side effect profiles in clinical trials for psychoactive compounds typically involves a multi-faceted approach. While specific protocols for the this compound trials are not publicly available, the following methodologies are standard in the field:
-
Spontaneous Reporting: Patients are encouraged to report any new or unusual symptoms they experience throughout the trial. These are documented by clinicians as adverse events (AEs).
-
Standardized Checklists and Questionnaires: To systematically capture common and anticipated side effects, validated questionnaires are often employed. Examples include the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale or the Frequency, Intensity, and Burden of Side Effects Rating (FIBSER) scale.
-
Physical Examinations and Vital Signs Monitoring: Regular monitoring of weight, blood pressure, heart rate, and other physiological parameters is conducted to detect any drug-induced changes.
-
Laboratory Tests: Blood and urine samples are collected at baseline and at specified intervals during the trial to monitor for any changes in hematology, clinical chemistry (e.g., liver and kidney function), and electrolyte levels.
-
Specialized Assessments: Depending on the known or suspected mechanism of action of the drug, specific assessments may be included. For example, electrocardiograms (ECGs) are crucial for compounds with potential cardiovascular effects, and specific scales are used to assess sexual dysfunction.
Signaling Pathway of Sigma-1 Receptor Agonists
This compound exerts its effects through agonism of the sigma-1 receptor. This receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is involved in modulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival. The following diagram illustrates a simplified signaling pathway for sigma-1 receptor agonists.
Conclusion
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Adverse Effects of Esketamine for the Treatment of Major Depression Disorder: Findings from Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term safety and maintenance of response with esketamine nasal spray in participants with treatment-resistant depression: interim results of the SUSTAIN-3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for an anti-amnesic effect of JO 1784 in the rat: a potent and selective ligand for the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esketamine Nasal Spray for Rapid Reduction of Depressive Symptoms in Patients With Major Depressive Disorder Who Have Active Suicide Ideation With Intent: Results of a Phase 3, Double-Blind, Randomized Study (ASPIRE II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of (+)-Igmesine Hydrochloride's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Igmesine hydrochloride and other selective sigma-1 receptor (σ1R) agonists, focusing on the in vivo validation of their mechanism of action through the use of knockout mouse models. While direct in vivo studies of this compound in σ1R knockout mice are not prominently available in the current scientific literature, a robust body of indirect evidence, supported by the phenotype of these knockout animals and comparative data from other selective σ1R agonists, strongly corroborates its mechanism of action.
Introduction to this compound
This compound is a selective σ1R ligand with high affinity.[1] It has demonstrated neuroprotective and antidepressant-like effects in various preclinical studies.[1] The primary mechanism of action of (+)-Igmesine is attributed to its agonist activity at the σ1R, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity.[2][3]
Validation of the Sigma-1 Receptor's Role in Antidepressant-like Effects Using Knockout Models
The crucial role of the σ1R in mediating antidepressant-like effects is strongly supported by studies on σ1R knockout (KO) mice. These mice exhibit a distinct depressive-like phenotype, most notably an increased immobility time in the forced swim test (FST) compared to their wild-type (WT) littermates. This increased immobility is interpreted as a state of "behavioral despair," a key feature in rodent models of depression. The phenotype of the σ1R KO mice provides a critical baseline for validating the mechanism of action of σ1R agonists; a true agonist should counteract this depressive-like behavior in WT animals, and its effects should be absent or significantly diminished in KO animals.
Comparative Analysis of Sigma-1 Receptor Agonists
This section compares this compound with two other well-characterized selective σ1R agonists, PRE-084 and SA4503 (cutamesine), for which in vivo data involving knockout or antagonist models are available.
Binding Affinity and Selectivity
A summary of the binding affinities of the three compounds for σ1 and σ2 receptors is presented in Table 1. All three ligands exhibit high affinity and selectivity for the σ1R.
| Compound | σ1R Affinity (Ki/IC50) | σ2R Affinity (Ki/IC50) | Selectivity (σ2/σ1) | Reference |
| This compound | 19.1 nM (KD) | > 1000 nM (IC50) | > 52 | [1] |
| PRE-084 | 44 nM (IC50) | > 10,000 nM (IC50) | > 227 | [4][5] |
| SA4503 (cutamesine) | 17.4 nM (IC50) | 1784 nM (IC50) | ~103 | [6][7] |
Table 1: Binding Affinities and Selectivity of Sigma-1 Receptor Agonists. This table summarizes the reported binding affinities (Ki, KD, or IC50) of this compound, PRE-084, and SA4503 for sigma-1 and sigma-2 receptors, highlighting their selectivity for the sigma-1 subtype.
In Vivo Behavioral Data: The Forced Swim Test
The FST is a standard behavioral assay used to assess antidepressant efficacy. An increase in immobility time is indicative of a depressive-like state. While specific data for (+)-Igmesine in σ1R KO mice is lacking, the expected outcome is a reduction in immobility time in WT mice, with this effect being absent in KO mice. Table 2 presents representative data for σ1R KO mice and the effects of PRE-084.
| Animal Model | Treatment | Immobility Time (seconds) | Interpretation | Reference |
| Wild-Type (WT) Mice | Vehicle | ~150-180 | Baseline | |
| σ1R Knockout (KO) Mice | Vehicle | ~200-240 | Depressive-like phenotype | |
| Wild-Type (WT) Mice | PRE-084 | Decreased vs. Vehicle | Antidepressant-like effect |
Table 2: Representative Data from the Forced Swim Test. This table illustrates the typical results observed in the forced swim test with wild-type and σ1R knockout mice, and the expected effect of a σ1R agonist like PRE-084. Specific numerical values can vary between studies.
Experimental Protocols
Forced Swim Test (FST)
The FST is used to evaluate depressive-like behavior in rodents.[8][9][10][11]
Apparatus:
-
A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter).[8]
-
The tank is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[8][10]
Procedure:
-
Mice are individually placed in the water-filled cylinder for a 6-minute session.[8][10]
-
The behavior is typically recorded by a video camera for later analysis.
-
The total duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is measured, usually during the last 4 minutes of the test.[8][10]
-
After the test, mice are removed, dried, and returned to their home cages.
Locomotor Activity Test
This test is often performed as a control to ensure that the effects observed in the FST are not due to general changes in motor activity.[12][13]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.[13]
Procedure:
-
Mice are individually placed in the center of the arena and allowed to explore freely for a set period (e.g., 15-60 minutes).[13]
-
The total distance traveled and other parameters are automatically recorded.
-
A significant change in locomotor activity would suggest that the results of the FST might be confounded by motor effects.
Western Blot Analysis for Sigma-1 Receptor Expression
This technique is used to confirm the absence of the σ1R protein in knockout mice.[14][15][16][17]
Procedure:
-
Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer (e.g., RIPA buffer) to extract total proteins.[14][17]
-
Protein Quantification: The concentration of protein in the lysate is determined using a standard assay (e.g., Bradford assay).[14]
-
SDS-PAGE: Equal amounts of protein from WT and KO mice are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[15]
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the σ1R, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, revealing a band at the correct molecular weight for the σ1R in WT samples and its absence in KO samples.
Signaling Pathways and Visualizations
Activation of the σ1R by an agonist like (+)-Igmesine is believed to initiate a cascade of downstream signaling events that contribute to its neuroprotective and antidepressant effects.
References
- 1. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Binding properties of SA4503, a novel and selective sigma 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. youtube.com [youtube.com]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. va.gov [va.gov]
- 14. Sigma1 Receptor Inhibits TRPC1-Mediated Ca2+ Entry That Promotes Dopaminergic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 17. bio-rad.com [bio-rad.com]
Cross-Species Efficacy of (+)-Igmesine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, across various species and preclinical models. It aims to offer an objective overview supported by experimental data to aid in research and development efforts.
Mechanism of Action
This compound exerts its effects primarily through the activation of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation modulates several downstream signaling pathways, including:
-
NMDA Receptor Modulation: It potentiates NMDA receptor-mediated neurotransmission, which is crucial for synaptic plasticity, learning, and memory.
-
Calcium Signaling: It influences intracellular calcium mobilization, a key process in neuronal signaling and function.[1]
-
Monoaminergic System: While it does not directly inhibit serotonin (B10506) or norepinephrine (B1679862) reuptake like traditional antidepressants, it appears to mediate some of its effects through the monoaminergic system.[2]
Data Presentation: Efficacy of this compound
The following table summarizes the quantitative efficacy data for this compound across different species and experimental models.
| Species | Experimental Model | Dosing Regimen | Route of Administration | Key Efficacy Endpoints | Reference |
| Mouse | Forced Swim Test (Antidepressant model) | Not specified | Not specified | Reduced immobility time, indicating antidepressant-like effects. | - |
| Mouse | Accelerated Aging (SAMP8 mice - Cognitive model) | 0.1-3 mg/kg | Subcutaneous (s.c.) | Improved cognitive functions.[1] | Maurice et al., 1996 |
| Rat | Scopolamine-Induced Amnesia (Cognitive model) | 0.25-16 mg/kg | Intraperitoneal (i.p.) | Improved cognitive functions.[1] | Earley et al., 1991 |
| Rat | Prenatally Cocaine-Exposed (Cognitive model) | Not specified | Not specified | Improved cognitive functions.[1] | Meunier and Maurice, 2004 |
| Gerbil | Global Cerebral Ischemia (Neuroprotection model) | 50, 75, and 100 mg/kg | Oral (p.o.) | Significant protection against ischemia-induced cell death; attenuated hyperactivity and increased nitric oxide synthase activities.[1] | O'Neill et al., 1995 |
| Human | Major Depressive Disorder (Clinical Trial) | 25 mg/day | Oral | Significant improvement in Hamilton Depression Rating Scale (HAM-D) score compared to placebo in a subset of patients.[1] | Pande et al., 1999 |
Comparison with Alternative Sigma-1 Receptor Agonists
Several other sigma-1 receptor agonists have been investigated for similar therapeutic applications. The table below provides a comparative overview of their efficacy.
| Compound | Species | Experimental Model | Key Efficacy Findings | Reference |
| PRE-084 | Mouse | Alzheimer's Disease Model | Ameliorated learning deficits and lipid peroxidation; decreased tau hyperphosphorylation and amyloid β deposition.[3] | - |
| Rat | Embolic Stroke | Reduced infarct volume, neurological deficits, and pro-inflammatory cytokines.[3] | - | |
| SA4503 | Mouse | Retinal Degeneration (rd10) | In vitro: improved cell viability and attenuated oxidative stress. In vivo: did not provide significant protection compared to (+)-PTZ.[4] | - |
| Blarcamesine (B1667132) (ANAVEX®2-73) | Mouse | Fragile X Syndrome | Normalized hyperactivity and improved associative learning; restored BDNF levels in the hippocampus.[5] | - |
| Human | Alzheimer's Disease (Phase IIb/III Trial) | Significantly slowed clinical progression as measured by ADAS-Cog13. | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Forced Swim Test (Mouse)
Objective: To assess antidepressant-like activity.
Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
The duration of immobility (floating with only movements necessary to keep the head above water) is scored during the last 4 minutes of the test.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Scopolamine-Induced Amnesia (Rat)
Objective: To evaluate the potential of a compound to reverse cognitive deficits.
Apparatus: Morris water maze, a circular pool (approximately 1.5 m in diameter) filled with opaque water, with a hidden escape platform.
Procedure:
-
Acquisition Phase: Rats are trained to find the hidden platform over several trials per day for multiple days.
-
Amnesia Induction: Scopolamine (e.g., 0.4 mg/kg, i.p.) is administered to induce a cholinergic deficit and impair memory.
-
Treatment: this compound or a vehicle is administered before the retention test.
-
Retention Test (Probe Trial): The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
An increase in time spent in the target quadrant in the treated group compared to the scopolamine-only group indicates a reversal of amnesia.
Global Cerebral Ischemia (Gerbil)
Objective: To assess the neuroprotective effects of a compound.
Procedure:
-
Ischemia Induction: Anesthesia is induced, and the bilateral common carotid arteries are exposed and occluded with aneurysm clips for a set duration (e.g., 5 minutes) to induce global cerebral ischemia.
-
Reperfusion: The clips are removed to allow blood flow to be restored.
-
Treatment: this compound or a vehicle is administered at various time points post-ischemia.
-
Behavioral Assessment: Locomotor activity and other neurological deficits are monitored.
-
Histological Analysis: After a set survival period (e.g., 4 days), the brains are collected, sectioned, and stained (e.g., with Cresyl violet) to assess neuronal damage, particularly in the CA1 region of the hippocampus.
-
A reduction in neuronal death in the treated group compared to the vehicle group indicates neuroprotection.
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effects of the sigma-1 receptor agonist blarcamesine in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Therapeutic Potential of Various Sigma-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a wide range of neurological and psychiatric disorders. Its role in modulating crucial cellular processes, including intracellular calcium signaling, ion channel activity, and cellular stress responses, has spurred the development of numerous S1R agonists. This guide provides a comparative overview of the therapeutic potential of several key S1R agonists, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel therapeutics.
Comparative Quantitative Data of Sigma-1 Receptor Agonists
The following tables summarize the binding affinities and functional potencies of prominent S1R agonists, providing a quantitative basis for comparison.
| Agonist | Ki (nM) for Sigma-1 Receptor | Selectivity | Reference |
| SA4503 (Cutamesine) | 4.6 | >100-fold over sigma-2 receptor | [1] |
| Pridopidine (B1678097) | ~80 | ~100-fold over D2 receptor | [2] |
| PRE-084 | 2.2 | ~600-fold over sigma-2 receptors | [3] |
| Blarcamesine (B1667132) (ANAVEX®2-73) | High nanomolar | Mixed sigma-1/muscarinic ligand | [4] |
| Igmesine | Not explicitly found in searches | Selective sigma-1 ligand | [5][6] |
Table 1: Comparative Binding Affinities (Ki) of Sigma-1 Receptor Agonists. This table presents the inhibitory constant (Ki) values, indicating the affinity of each agonist for the sigma-1 receptor. Lower Ki values signify higher binding affinity.
| Agonist | Functional Assay | EC50/IC50 (nM) | Reference |
| SA4503 (Cutamesine) | Inhibition of --INVALID-LINK---pentazocine binding | 17.4 (IC50) | [7] |
| Pridopidine | Neuroprotection in Huntington's disease model | Mid-nanomolar (EC50) | [6] |
| PRE-084 | Sigma receptor assay | 44 (IC50) | [5][8] |
| Blarcamesine (ANAVEX®2-73) | Not explicitly found in searches | - | |
| Igmesine | Not explicitly found in searches | - |
Table 2: Functional Potency (EC50/IC50) of Sigma-1 Receptor Agonists. This table provides the half-maximal effective or inhibitory concentrations from various functional assays, indicating the potency of each agonist in eliciting a biological response.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of these agonists has been extensively evaluated in various animal models of human diseases. The following table summarizes key findings.
| Agonist | Disease Model | Animal Model | Dosage | Key Outcomes | Reference |
| SA4503 (Cutamesine) | Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A mice | 0.3 mg/kg | Ameliorated behavioral deficits | [9] |
| Depression | Olfactory bulbectomized rats | 0.3 mg/kg | Reversed behavioral deficits and restored NMDA receptor expression | [9] | |
| Pridopidine | Huntington's Disease | YAC128 mice | Not specified | Improved motor function and neuroprotection | [2] |
| Parkinson's Disease | 6-OHDA-lesioned mice | 0.3 mg/kg | Improved motor function, protected dopaminergic neurons, and increased BDNF and GDNF | [10] | |
| PRE-084 | Alzheimer's Disease | Aβ-injected mice | Not specified | Attenuated memory deficits | |
| ALS | SOD1G93A mice | Not specified | Improved locomotor function and motor neuron survival | [3] | |
| Blarcamesine (ANAVEX®2-73) | Alzheimer's Disease | Mouse models | Not specified | Memory-preserving and neuroprotective effects | |
| Rett Syndrome | Mecp2 heterozygous mice | Not specified | Improvement in multiple motor, sensory, and autonomic phenotypes | [7] | |
| Igmesine | Depression | Animal models | Not specified | Antidepressant-like effects | [6][11] |
| Amnesia | Scopolamine-induced amnesia in rats | 0.25-16 mg/kg, i.p. | Improved cognitive functions | [5] |
Table 3: Summary of In Vivo Efficacy of Sigma-1 Receptor Agonists in Preclinical Models. This table highlights the therapeutic effects of the agonists in various animal models of neurological and psychiatric disorders.
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of sigma-1 receptor agonists are mediated through the modulation of several intracellular signaling pathways. The following diagrams illustrate these pathways and common experimental workflows used to characterize these compounds.
References
- 1. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimerâs disease and the clinical stage sigma-1 agonist blarcamesine [medicandle.be]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Igmesine Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (+)-Igmesine hydrochloride, a selective σ1 receptor ligand used in laboratory research. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) and to be equipped with the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Goggles are recommended if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. |
| Body Protection | Laboratory coat | Should be worn to protect against accidental spills. |
| Respiratory | Fume hood or well-ventilated area | Always handle the compound in a well-ventilated space. |
Step-by-Step Disposal Plan
The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused or expired product, contaminated gloves, weigh paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible chemical waste streams.
-
Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
-
-
Labeling of Waste Containers: All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "130152-35-1"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure secondary containment is in place to mitigate any potential spills.
-
Segregate incompatible waste streams to prevent dangerous chemical reactions.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
General Guidelines for Pharmaceutical Waste
While specific institutional procedures should always be followed, general best practices for the disposal of pharmaceutical waste in a research setting include:
-
Avoid Flushing: Never flush pharmaceutical waste down the sink or toilet unless explicitly approved by safety guidelines for that specific compound.[1]
-
Incineration: For many chemical wastes, incineration by a licensed facility is the preferred method of disposal to ensure complete destruction of the compound.[2]
-
Drug Take-Back Programs: While more common for consumer medications, be aware of any institutional or local programs for chemical waste collection.
-
In-House Treatment: In some cases, chemical neutralization or other treatments may be permissible, but this should only be done following a validated and approved protocol from your EHS department.[2]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
Personal protective equipment for handling (+)-Igmesine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling (+)-Igmesine hydrochloride.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling the solid compound or preparing solutions. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat should be worn at all times. For operations with a higher risk of contamination, a disposable gown is recommended. |
| Eye Protection | Safety Goggles | Safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. Ensure proper fit and training for respirator use. |
| Face Protection | Face Shield | A face shield should be used in conjunction with safety goggles when there is a significant risk of splashes, such as during the preparation of stock solutions. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step plan outlines the key stages of handling this compound.
-
Receiving the Compound :
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Verify that the container is properly labeled and sealed.
-
-
Storage :
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the compound in a designated, secure, and well-ventilated area at the recommended temperature of -20°C.
-
Maintain an accurate inventory of the compound.
-
-
Preparation of Stock Solutions :
-
All weighing and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing papers for this compound.
-
When dissolving the solid, add the solvent slowly to avoid splashing.
-
-
Experimental Use :
-
Clearly label all solutions containing this compound.
-
When using the compound in experiments, ensure that all procedures are conducted in a well-ventilated area.
-
Avoid direct contact with the skin and eyes.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect all solid waste, including empty vials, contaminated weighing papers, and used PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of any solutions containing this compound down the drain.
-
-
Disposal Procedure :
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
